Paromamine trihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBUYCLHSMNAGW-MHFNDSQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paromamine Trihydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the chemical properties, structure, and mechanism of action of Paromamine trihydrochloride, a key aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive technical overview, including detailed experimental protocols, to facilitate further investigation and application of this compound.
Introduction: The Significance of Paromamine
Paromamine is a core structural component of the neomycin and paromomycin families of aminoglycoside antibiotics.[1] As a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, it represents a fundamental scaffold for understanding the structure-activity relationships of this important class of antibacterial agents.[2] The trihydrochloride salt form of paromamine enhances its aqueous solubility, making it suitable for various in vitro and in vivo experimental applications.[3] A thorough understanding of its chemical and biological properties is crucial for the development of novel antibiotics that can overcome the growing challenge of antimicrobial resistance.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in research settings.
| Property | Value | Source(s) |
| CAS Number | 18685-97-7 | [3] |
| Molecular Formula | C₁₂H₂₅N₃O₇·3HCl | [3] |
| Molecular Weight | 432.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [3][4] |
| Melting Point | >250 °C (decomposes) | [5] |
Molecular Structure and Stereochemistry
Paromamine is an aminoglycoside composed of a 2-deoxystreptamine ring linked to a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl unit.[3] The precise stereochemistry of the molecule is critical for its biological activity. The IUPAC name for paromamine is (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy-α-D-glucopyranoside.[2]
Caption: 2D structure of Paromamine highlighting its constituent rings.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of paromamine derivatives in D₂O typically shows a characteristic anomeric proton signal around δ 5.5-5.8 ppm as a doublet, confirming the α-glycosidic linkage.[6] The remaining sugar and deoxystreptamine protons appear as a complex multiplet in the region of δ 3.2-4.3 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum of paromamine derivatives in D₂O displays the anomeric carbon signal around δ 97-98 ppm.[6] Other carbon signals of the sugar and deoxystreptamine rings resonate in the range of δ 28-84 ppm.[6]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of paromamine. The protonated molecule [M+H]⁺ would be expected, and fragmentation patterns would involve glycosidic bond cleavage.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show broad absorption bands corresponding to O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations would appear around 2800-3000 cm⁻¹, and C-O stretching bands in the 1000-1200 cm⁻¹ region. The presence of the hydrochloride salt would also be evident.
Mechanism of Action: Targeting the Bacterial Ribosome
Paromamine, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.[3]
Binding to the Ribosomal A-Site
The binding site of paromamine is located in the aminoacyl-tRNA (A-site) of the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[7][8] Paromamine binds to the major groove of the A-site RNA, in a pocket formed by non-canonical base pairs and a bulged nucleotide.[9][10]
Caption: Mechanism of action of Paromamine on the bacterial ribosome.
Induction of Conformational Changes and Disruption of Protein Synthesis
The binding of paromamine to the A-site induces a significant conformational change in the 16S rRNA.[7] Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions.[6][7] This conformational state mimics the structure of the A-site when a correct codon-anticodon pairing has occurred, thereby stabilizing the binding of near-cognate aminoacyl-tRNAs. This leads to two primary consequences:
-
mRNA Misreading: The ribosome incorporates incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[6][8]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered, further disrupting protein synthesis.[7][8]
The accumulation of aberrant proteins ultimately leads to bacterial cell death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics, including this compound.
Principle
A standardized suspension of the test bacterium is inoculated into a series of wells containing serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that inhibits growth.
Materials
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain (e.g., Escherichia coli ATCC 25922 as a quality control strain)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Sterile tubes and pipettes
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in sterile deionized water or an appropriate solvent to prepare a stock solution of a known high concentration (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Alternatively, use a spectrophotometer to adjust the culture to an optical density (OD) that corresponds to the desired cell density.
-
Dilute the adjusted bacterial suspension in sterile saline to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.
-
The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
The growth control well (well 11) should show distinct turbidity.
-
The sterility control well (well 12) should remain clear.
-
Caption: Workflow for MIC determination by broth microdilution.
Quality Control
It is imperative to include a quality control (QC) strain with a known MIC range for this compound in each batch of tests to ensure the accuracy and reproducibility of the results. Escherichia coli ATCC 25922 is a commonly used QC strain for antimicrobial susceptibility testing.[11][12] The obtained MIC for the QC strain should fall within the established acceptable range.
Conclusion
This compound is a valuable tool for researchers studying aminoglycoside antibiotics and bacterial protein synthesis. Its well-defined chemical structure and mechanism of action provide a solid foundation for further investigations into structure-activity relationships, resistance mechanisms, and the development of novel antibacterial agents. The detailed protocols and information provided in this guide are intended to support and facilitate these research endeavors.
References
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Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1998). Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA. Journal of molecular biology, 277(2), 333–345. [Link]
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Fourmy, D., Recht, M. I., & Puglisi, J. D. (1998). Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA. Journal of molecular biology, 277(2), 347–362. [Link]
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Hendrix, M., Alper, P. B., Priestley, E. S., & Wong, C. H. (1998). Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA. Chemistry & biology, 5(7), 397–406. [Link]
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Fourmy, D., Recht, M. I., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic. Science, 274(5291), 1367–1371. [Link]
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Selmer, M., Dunham, C. M., Murphy, F. V., 4th, Weixlbaumer, A., Petry, S., Kelley, A. C., Weir, J. R., & Ramakrishnan, V. (2006). Structure of the 70S ribosome complexed with mRNA and tRNA. Science, 313(5795), 1935–1942. [Link]
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Larson, T. A., Peterson, L. R., & Gerding, D. N. (1985). Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli: correlation between MICs of clinical isolates and quality control organisms. Journal of clinical microbiology, 22(5), 819–821. [Link]
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Simonsen, K. B., Ayida, B. K., Qamar, S., Shandrick, S., Zhao, Q., & Hermann, T. (2002). Novel paromamine derivatives exploring shallow-groove recognition of ribosomal-decoding-site RNA. Chembiochem : a European journal of chemical biology, 3(12), 1223–1228. [Link]
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PubChem. (n.d.). Paromamine. Retrieved February 21, 2026, from [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved February 21, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 21, 2026, from [Link]
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Hong, S. K., Choi, S. J., Shin, S., Lee, W., Pinto, N., Shin, N., Lee, K., Hong, S. G., Kim, Y. A., Lee, H., Kim, H., Song, W., Lee, S. H., Yong, D., Lee, K., & Chong, Y. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus Strains from the National Culture Collection for Pathogens in Korea. Annals of laboratory medicine, 35(6), 635–639. [Link]
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Hoffner, S., & Pfyffer, G. E. (2012). Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections. Journal of clinical microbiology, 50(8), 2841–2844. [Link]
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Marr, J. J., & Berens, R. L. (1983). Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. Antimicrobial agents and chemotherapy, 24(4), 579–582. [Link]
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PubChem. (n.d.). Triethylamine hydrochloride. Retrieved February 21, 2026, from [Link]
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Frelek, J., & Górecki, M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 127. [Link]
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Holmes, A. E., & Anslyn, E. V. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of chemical research, 54(3), 661–674. [Link]
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M G Science College. (n.d.). Stereochemistry. Retrieved February 21, 2026, from [Link]
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Oakwood Chemical. (n.d.). Spermidine trihydrochloride, min 99.0% - CAS 334-50-9. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Retrieved February 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Retrieved February 21, 2026, from [Link]
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L. A. Nafie. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(17), 5344. [Link]
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The Molecular Siege: A Technical Guide to the Mechanism of Paromamine Trihydrochloride on Bacterial Ribosomes
This guide provides a deep dive into the molecular interactions between the aminoglycoside antibiotic, paromamine trihydrochloride, and its primary target, the bacterial ribosome. Tailored for researchers, scientists, and drug development professionals, this document elucidates the precise mechanism of action, offering both foundational knowledge and practical experimental insights.
Introduction: Paromamine, a Potent Aminoglycoside
Paromamine is a core structural component of the broader family of aminoglycoside antibiotics, which have long been a cornerstone in the fight against bacterial infections.[1][2] These potent, broad-spectrum antibiotics are particularly effective against Gram-negative bacteria.[1] Paromamine itself, often found as a part of larger aminoglycoside molecules like paromomycin and neomycin, represents the minimal active unit capable of interacting with both prokaryotic and eukaryotic ribosomes, albeit with different affinities.[3] Its trihydrochloride form enhances its solubility, making it suitable for various experimental and therapeutic applications.[4] The clinical efficacy of aminoglycosides stems from their ability to disrupt the intricate process of protein synthesis in bacteria, leading to a bactericidal effect.[5][6]
The Target: The Bacterial 70S Ribosome and the Decoding A-Site
The bacterial ribosome, a 70S complex composed of a small 30S and a large 50S subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[7][8] The 30S subunit plays a crucial role in decoding the genetic information, and its 16S ribosomal RNA (rRNA) component is the primary target for paromamine.[7][8]
Specifically, paromamine binds with high affinity to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA acceptor site, or A-site, within the decoding center.[9][10] This site is critical for ensuring the fidelity of protein synthesis by selecting the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon.[7][8]
The Siege: Mechanism of Action of Paromamine
The binding of paromamine to the ribosomal A-site is a multifaceted event that triggers a cascade of disruptive consequences for the bacterial cell. This molecular siege can be broken down into three key stages: binding and conformational change, induction of codon misreading, and inhibition of translocation.
Binding and Conformational Entrapment
Paromamine docks into a specific pocket within the major groove of the 16S rRNA A-site.[3][11] This binding is stabilized by a network of hydrogen bonds between the amino and hydroxyl groups of the paromamine molecule and key nucleotides of the rRNA.[9][12] Crystallographic and NMR studies have revealed that ring I of paromamine stacks over base G1491 and forms pseudo-Watson-Crick contacts with A1408.[9] Ring II, the 2-deoxystreptamine core common to aminoglycosides, interacts with U1495.[9]
Crucially, the binding of paromamine induces a significant conformational change in the A-site.[12] It forces two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the rRNA helix.[9][12] This "flipped-out" conformation is typically only adopted when a cognate (correctly matched) aa-tRNA is bound to the A-site. By locking the A-site in this state, paromamine essentially mimics the binding of a correct aa-tRNA, setting the stage for subsequent errors.
The Fog of War: Induction of Codon Misreading
The paromamine-induced conformational change in the A-site significantly lowers the decoding fidelity of the ribosome.[11] The ribosome is essentially "tricked" into accepting near-cognate aa-tRNAs, which have a single mismatch between their anticodon and the mRNA codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[6][13] This phenomenon, known as codon misreading, is a hallmark of aminoglycoside action.[6][13] Studies have shown that aminoglycosides can induce clusters of misreading events, where multiple incorrect amino acids are incorporated in sequence.[9][13]
Halting the Advance: Inhibition of Translocation
Following peptide bond formation, the ribosome must move one codon down the mRNA in a process called translocation. Paromamine and other aminoglycosides can also inhibit this crucial step.[10] The presence of the drug in the A-site can sterically hinder the movement of the tRNAs and mRNA, effectively stalling the ribosome and leading to a premature termination of protein synthesis.[10]
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The Biosynthetic Origin and Chemical Evolution of Paromamine
Topic: Discovery and origin of Paromamine as an aminoglycoside Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
A Technical Guide to the Primordial Aminoglycoside Scaffold
Executive Summary
Paromamine (4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents the structural "gateway" to the 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides. Historically identified as a degradation product of paromomycin and neomycin, modern biosynthetic analysis has established it as the critical branch-point intermediate. This guide delineates the molecular origin of paromamine, detailing the enzymatic assembly line from D-glucose, the specific glycosyltransferase logic governing its formation, and the isolation protocols required for its purification.
Chemical Identity & Structural Logic
Paromamine is a pseudodisaccharide composed of a 2-deoxystreptamine (2-DOS) aminocyclitol ring glycosidically linked to a 2-amino-2-deoxy-D-glucose (glucosamine) moiety. Its structural integrity is the prerequisite for the antimicrobial activity of complex aminoglycosides like Kanamycin and Neomycin.
Table 1: Physicochemical Profile of Paromamine
| Property | Specification |
| IUPAC Name | (1R,2S,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy-α-D-glucopyranoside |
| Molecular Formula | C₁₂H₂₅N₃O₇ |
| Molecular Weight | 323.34 g/mol |
| pKa Values | ~7.5 - 8.0 (Amino groups), conferring polycationic character at physiological pH |
| Solubility | Highly soluble in water; insoluble in organic solvents (MeOH, Acetone) |
| Stability | Stable in alkaline solution; susceptible to acidic hydrolysis at the glycosidic bond |
The Biosynthetic Origin: The "Kan" Assembly Line
The biogenesis of paromamine is a tightly regulated process involving the condensation of primary metabolites into secondary metabolite scaffolds. This process occurs primarily in Streptomyces species (S. kanamyceticus, S. fradiae, S. rimosus).
Phase I: Assembly of the 2-DOS Acceptor
The 2-deoxystreptamine (2-DOS) ring is the aglycone core. Its synthesis from D-glucose-6-phosphate involves three conserved enzymes:
-
2-Deoxy-scyllo-inosose synthase (KanA/NeoC): Cyclizes Glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). This is a NAD+-dependent reaction requiring no net redox change.
-
L-Glutamine:DOI aminotransferase (KanB/NeoB): Performs a transamination to form 2-deoxy-scyllo-inosamine (DOIA).
-
Dehydrogenase/Reductase (KanK/NeoA): Completes the oxidation and transamination sequence to yield the diamino-alcohol 2-deoxystreptamine (2-DOS) .
Phase II: The Paromamine Branch Point
Once 2-DOS is formed, it acts as the acceptor for the critical glycosylation event.
-
Glycosylation (KanF/NeoD): The glycosyltransferase KanF (in S. kanamyceticus) utilizes UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) as the donor. It transfers the GlcNAc moiety to the C-4 position of 2-DOS.
-
Mechanistic Insight: Unlike typical glycosyltransferases that use UDP-Glucose, KanF specifically selects the N-acetylated sugar, forming 2'-N-acetylparomamine .
-
-
Deacetylation (KanN/NeoL): The acetyl group serves as a "protecting group" during transfer. The deacetylase KanN (or NeoL in neomycin producers) hydrolyzes the acetamido bond, liberating the free amine to yield Paromamine .
Critical Causality: The deacetylation step is the "commitment" step. Without KanN activity, the pathway stalls at the inactive N-acetylated intermediate, preventing the formation of downstream antibiotics like Kanamycin or Neomycin.
Visualization of the Pathway
The following diagram illustrates the enzymatic flow from Glucose-6-Phosphate to Paromamine, highlighting the specific enzymes involved.
Figure 1: Enzymatic pathway for Paromamine biosynthesis in Streptomyces kanamyceticus. The red arrow indicates the critical deacetylation step.
Experimental Protocols: Isolation & Verification
Trustworthy isolation of paromamine requires exploiting its polycationic nature. The following protocol uses weak cation exchange resin, the industry standard for aminoglycoside purification.
Protocol: Isolation from Fermentation Broth
Objective: Purify paromamine from Streptomyces rimosus or engineered S. venezuelae supernatant.
Materials:
-
Amberlite CG-50 (NH₄⁺ form) resin.
-
Column (2.5 cm x 50 cm).
-
0.1 M, 0.5 M, and 1.0 M Ammonium Hydroxide (NH₄OH).
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).
Step-by-Step Methodology:
-
Broth Preparation: Adjust the pH of the fermentation supernatant to pH 2.0 using 6N HCl to dissociate sequestered amines. Filter to remove mycelia.
-
Neutralization: Readjust filtrate to pH 7.0 with NaOH.
-
Resin Loading: Pass the neutral filtrate over the Amberlite CG-50 column. Paromamine (and other aminoglycosides) will bind tightly to the resin via ionic interaction.
-
Washing: Wash the column with 3 bed volumes of deionized water to remove neutral sugars and impurities.
-
Gradient Elution: Elute with a step gradient of NH₄OH (0.1 M → 0.5 M → 1.0 M).
-
Causality: Paromamine, being a pseudodisaccharide, elutes earlier (lower ionic strength, ~0.2-0.4 M NH₄OH) than the tri- and tetra-saccharides (Kanamycin/Neomycin) which require higher concentrations due to higher positive charge density.
-
-
Fraction Analysis: Collect fractions and analyze via TLC (Solvent: Methanol/NH₄OH 4:1). Visualize with Ninhydrin spray (turns purple upon heating).
Protocol: Enzymatic Verification (In Vitro)
To confirm the biosynthetic origin or test enzyme variants.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM 2-DOS, 2 mM UDP-GlcNAc, 5 mM MgCl₂, 1 µM purified KanF enzyme.
-
Incubation: 30°C for 2 hours.
-
Coupled Step: Add 1 µM KanN (Deacetylase) and incubate for an additional hour.
-
Detection: Analyze by LC-MS.
-
Validation: Peak shift from mass 365 (N-acetylparomamine) to mass 323 (Paromamine) confirms the functional pathway.
-
Historical & Modern Significance
Discovery Context
Paromamine was first characterized in the 1950s, initially observed as a hydrolysis product of Paromomycin (Catenulin). Its identity was later confirmed as Neomycin D . The realization that it serves as the biosynthetic precursor rather than just a degradation product revolutionized the engineering of "hybrid" aminoglycosides.
Modern Engineering (Synthetic Biology)
In modern drug development, paromamine is a target for mutasynthesis . By disrupting the kanF or kanN genes, researchers can feed non-natural aminocyclitols or sugar donors to the engineered host, forcing the machinery to incorporate novel units, thereby creating semi-synthetic aminoglycosides active against resistant bacteria.
References
-
Hessler, E. J., et al. (1970).[1] "Neomycins D, E and F: identity with paromamine, paromomycin I and paromomycin II."[1] The Journal of Antibiotics.
-
Park, J. W., et al. (2011). "Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation."[2][3] Nature Chemical Biology.[2]
-
Llewellyn, N. M., & Spencer, J. B. (2006).[4] "Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics." Natural Product Reports.
-
Kudo, F., & Eguchi, T. (2009). "Biosynthetic genes for aminoglycoside antibiotics." The Journal of Antibiotics.
-
Huang, C., et al. (2007). "The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine."[5] Organic & Biomolecular Chemistry.
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- 4. Neomycin - Wikipedia [en.wikipedia.org]
- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Monograph: Paromamine Trihydrochloride as a Core Pharmacophore in Gram-Negative Inhibition
Executive Summary
Paromamine Trihydrochloride (CAS: 18685-97-7) represents the minimal structural motif—the "warhead"—of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides. While less potent than its parent compound paromomycin, paromamine is a critical research probe for dissecting ribosomal binding kinetics and developing next-generation antibiotics via Fragment-Based Drug Discovery (FBDD). This guide details its mechanism of action, experimental utility in Gram-negative inhibition, and protocols for its application as a reference standard in resistance profiling.
Physicochemical Foundation
Paromamine consists of two rings: a 2-deoxystreptamine (Ring II) glycosidically linked to a 2-amino-2-deoxy-α-D-glucopyranose (Ring I). The trihydrochloride salt form is critical for experimental applications, transforming the naturally basic amine groups into charged ammonium species at physiological pH.
| Property | Specification |
| Chemical Formula | C₁₂H₂₅N₃O₇[1] · 3HCl |
| Molecular Weight | ~432.7 g/mol (Salt); 323.3 g/mol (Free Base) |
| Solubility | >50 mg/mL in H₂O (Salt form enables high-concentration stock prep) |
| pKa Values | Amino groups ~7.5–8.5 (Ensures polycationic state at pH 7.4) |
| Role | Core Pharmacophore (Rings I & II of Paromomycin/Neomycin) |
Expert Insight: The trihydrochloride form is hygroscopic. When preparing stock solutions for MIC assays, precise weighing must be performed rapidly, or the substance should be desiccated beforehand to prevent concentration errors that skew potency data.
Mechanism of Action: The Minimal Pharmacophore
Paromamine exerts its bacteriostatic effect by binding to the decoding aminoacyl-tRNA site (A-site) of the 16S rRNA within the 30S ribosomal subunit. Unlike paromomycin, which utilizes Rings III and IV for additional anchoring, paromamine relies exclusively on the interactions of Rings I and II.
Molecular Interactions[2][3]
-
Ring I (Glucosamine): Forms pseudo-base pairs with Adenine 1408 (A1408) and stacks against Guanine 1491 (G1491).
-
Ring II (2-DOS): Acts as a rigid scaffold, directing Ring I into the major groove.
-
Consequence: This binding locks the Adenine 1492 and 1493 residues in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the energy barrier for incorrect tRNAs to be accepted, leading to mistranslation and the production of non-functional proteins.
Visualization: Ribosomal Binding Logic
The following diagram illustrates the binding hierarchy and the specific role of Paromamine compared to full-length aminoglycosides.
Figure 1: Mechanistic comparison showing Paromamine as the core binding unit triggering the conformational switch in the 16S rRNA.
Antibacterial Potency & Spectrum
Paromamine is significantly less potent than paromomycin. In Gram-negative bacteria like E. coli, the lack of Rings III and IV results in a lower binding affinity and higher susceptibility to efflux pumps.
Comparative MIC Data (Gram-Negative Model: E. coli)
| Compound | Structure | MIC (µg/mL) | Interpretation |
| Paromomycin | Rings I, II, III, IV | 2 – 8 | Highly Active (Clinical Grade) |
| Neomycin B | Rings I, II, III, IV | 1 – 4 | Highly Active |
| Paromamine | Rings I, II | 100 – >250 | Weak/Inactive (Research Probe) |
Why use Paromamine? Despite high MICs, Paromamine is essential for Fragment-Based Drug Discovery . If a chemical modification to Paromamine (e.g., adding a novel lipid tail or synthetic ring) restores the MIC to <10 µg/mL, it confirms the new moiety's efficacy in enhancing binding or permeation, independent of the traditional Ring III/IV pathway.
Experimental Protocol: Determination of Intrinsic Activity
Objective: To determine the baseline inhibitory concentration of this compound against E. coli (ATCC 25922) to validate its quality as a starting scaffold.
Reagents
-
This compound (Solid, stored at -20°C).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): pH 7.3 ± 0.1.
-
Control Antibiotic: Paromomycin Sulfate (for validation).
-
Resazurin Dye (Optional): For colorimetric readout.
Workflow
-
Stock Preparation (Self-Validating Step):
-
Calculate the free base equivalent. If the formula weight is 432.7 (TriHCl) and free base is 323.3, the correction factor is ~0.75.
-
Dissolve Paromamine TriHCl in sterile deionized water to a concentration of 10,240 µg/mL (high concentration required due to low potency).
-
Check: Solution must be clear and colorless. Vortex for 30s.
-
-
Dilution Series:
-
In a 96-well plate, dispense 100 µL CAMHB into columns 1–12.
-
Add 100 µL of Paromamine stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Resulting Range: 5120 µg/mL down to 10 µg/mL.
-
-
Inoculum Prep:
-
Adjust E. coli culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute 1:100 in CAMHB.
-
-
Assay:
-
Add 100 µL of diluted inoculum to all wells (Final volume 200 µL).
-
Controls: Column 11 (Growth Control: Media + Bacteria), Column 12 (Sterility Control: Media only).
-
-
Incubation & Readout:
-
Incubate at 37°C for 16–20 hours.
-
Endpoint: The MIC is the lowest concentration with no visible turbidity.
-
Expected Result: Paromamine MIC should be >128 µg/mL. Paromomycin control should be 2–8 µg/mL.
-
Resistance Profiling & Derivatization Logic
Gram-negative bacteria employ Aminoglycoside Modifying Enzymes (AMEs) to inactivate these drugs. Paromamine is a substrate for specific AMEs, making it a useful tool to phenotype resistant strains.
Resistance Pathway Visualization
This diagram details how AMEs attack the Paromamine core and how synthetic chemistry attempts to bypass this.
Figure 2: Susceptibility of the Paromamine scaffold to modifying enzymes and the logic for synthetic optimization.
References
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.
-
Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial 30S ribosomal subunit. Structure, 9(8), 647-658.
-
Hermann, T. (2007). Aminoglycoside antibiotics: Old drugs and new therapeutic approaches. Cellular and Molecular Life Sciences, 64(14), 1841-1852.
-
PubChem. Paromamine (Compound Summary). National Library of Medicine.
-
Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure-activity relationships. Antimicrobial Agents and Chemotherapy, 44(12), 3249-3256.
Sources
A Deep Dive into the Paromamine Trihydrochloride Binding Site on the 30S Ribosomal Subunit: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the binding site of paromamine trihydrochloride on the 30S ribosomal subunit. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural biology, biochemistry, and functional data to illuminate the molecular interactions that underpin the antibiotic activity of this important aminoglycoside. We will delve into the precise location of the binding pocket, the conformational changes induced upon binding, and the experimental methodologies crucial for characterizing these interactions.
Introduction: The 30S Ribosomal Subunit as a Prime Antibiotic Target
The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a major target for clinically relevant antibiotics.[1] It is composed of two subunits, the large 50S and the small 30S subunit. The 30S subunit plays a critical role in the initiation and decoding of messenger RNA (mRNA).[2][3] Its fidelity in selecting the correct aminoacyl-tRNA (aa-tRNA) corresponding to the mRNA codon is paramount for the synthesis of functional proteins. Interference with this process can be lethal to the bacterium, making the 30S subunit an attractive target for antimicrobial agents.
Paromamine is the core chemical scaffold of the paromomycin and neomycin families of aminoglycoside antibiotics.[4] These antibiotics are known for their bactericidal effects, which stem from their ability to bind to the ribosome and induce misreading of the genetic code.[4][5] Understanding the precise binding interactions of paromamine is therefore crucial for the development of novel aminoglycosides that can overcome existing resistance mechanisms and exhibit improved selectivity.
The Paromamine Binding Pocket: A Detailed Structural Overview
The primary binding site for paromamine is located in the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit.[6][7] This pocket is a highly conserved region within helix 44 (h44) of the 16S ribosomal RNA (rRNA), a key player in the decoding process.[2][8]
Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution views of paromamine nestled within the major groove of the A-site RNA.[6][9][10] The binding pocket is predominantly formed by rRNA nucleotides, highlighting the importance of RNA as a drug target.
Key Molecular Interactions:
The stability of the paromamine-ribosome complex is achieved through a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the phosphate backbone and bases of the 16S rRNA.[9] The critical interactions involve a set of highly conserved nucleotides within h44 (using E. coli numbering):
-
A1408: This nucleotide is specific to prokaryotic ribosomes and is a key determinant of the selective toxicity of aminoglycosides.[7]
-
A1492 and A1493: These two adenine residues are central to the decoding process. In the absence of a cognate tRNA or an aminoglycoside, they are stacked within h44.[8]
-
G1491: This guanine residue also contributes to the binding pocket.[10]
The following table summarizes the key interacting residues and the nature of their interaction with paromamine.
| Interacting Residue (16S rRNA) | Type of Interaction with Paromamine |
| A1408 | Hydrogen bonding |
| G1491 | Stacking interactions |
| A1492 | Hydrogen bonding |
| A1493 | Hydrogen bonding |
| Phosphate backbone of h44 | Electrostatic interactions and hydrogen bonding |
The Mechanism of Action: Inducing Conformational Changes and Miscoding
The binding of paromamine to the A-site is not a passive event. It induces a significant and functionally critical conformational change in the 16S rRNA.[6] This structural rearrangement is the cornerstone of its antibiotic activity.
The "Flipping Out" of A1492 and A1493:
Upon paromamine binding, the two highly conserved adenine residues, A1492 and A1493, are displaced from their stacked conformation within h44 and "flip out".[8] This flipped-out state is typically only observed when a cognate aa-tRNA is bound to the A-site, signifying a correct codon-anticodon pairing.[8] By locking the A-site in this "on" state, paromamine essentially tricks the ribosome into accepting near-cognate and non-cognate aa-tRNAs, leading to a high rate of translational errors.[11] This results in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.
The following diagram illustrates the mechanism of paromamine-induced miscoding.
Sources
- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
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Paromamine Trihydrochloride: A Versatile Precursor for the Development of Novel Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 21, 2026
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of innovative strategies for the discovery and development of new antimicrobial agents. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in the treatment of severe bacterial infections. However, their clinical utility has been hampered by the emergence of resistance and concerns regarding nephrotoxicity and ototoxicity. Paromamine, a core structural component of many aminoglycosides, presents a promising and versatile scaffold for the synthesis of novel derivatives with the potential to overcome these limitations. This technical guide provides an in-depth exploration of the use of paromamine trihydrochloride as a precursor for the generation of next-generation antibiotics. We will delve into the rationale behind experimental design, provide detailed protocols for chemical and biosynthetic modifications, and discuss the critical aspects of biological evaluation and structure-activity relationship (SAR) studies.
Introduction: The Imperative for Novel Aminoglycosides and the Potential of Paromamine
Aminoglycoside antibiotics exert their bactericidal effects by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to protein mistranslation and ultimately cell death[1][2]. Paromamine, a pseudodisaccharide consisting of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a glucosamine ring, represents the conserved core of many clinically important 4,5-disubstituted aminoglycosides, including neomycin and paromomycin[3][4]. Its trihydrochloride salt form enhances its aqueous solubility, making it a convenient starting material for synthetic modifications[1].
The primary mechanisms of bacterial resistance to aminoglycosides involve enzymatic modification of the antibiotic, alterations in the ribosomal target site, and reduced drug uptake. The strategic modification of the paromamine scaffold offers a compelling approach to circumvent these resistance mechanisms. By altering the functional groups at specific positions, it is possible to create derivatives that are no longer recognized by resistance-conferring enzymes and that may exhibit enhanced binding to the ribosomal target or improved penetration into the bacterial cell.
This guide will focus on two primary avenues for the derivatization of paromamine: rational chemical synthesis and innovative combinatorial biosynthesis. We will provide the foundational knowledge and practical methodologies required to embark on the design, synthesis, and evaluation of novel paromamine-based antibiotics.
The Paromamine Scaffold: A Structural Overview for Rational Design
A thorough understanding of the paromamine structure is fundamental to the rational design of novel derivatives. Paromamine possesses several key functional groups that are amenable to chemical modification, with the 6'-hydroxyl group being a primary target for derivatization due to its critical role in RNA target recognition[1].
Caption: Key functional groups on the paromamine scaffold available for modification.
The strategic placement of various functionalities at the 6'-position can lead to derivatives with altered binding affinities for the ribosomal A-site and potentially novel interactions that can overcome resistance.
Methodologies for the Synthesis of Novel Paromamine Derivatives
Chemical Synthesis: A Step-by-Step Approach to 6'-Modified Analogs
The chemical modification of paromamine provides a direct and versatile route to a wide array of novel derivatives. The following protocol outlines a general strategy for the synthesis of 6'-modified paromamine analogs, based on the work of Hermann and colleagues[1].
Experimental Protocol: Synthesis of a 6'-Carboxylic Acid Derivative of Paromamine
This multi-step synthesis involves protection of reactive functional groups, selective modification of the 6'-hydroxyl group, and subsequent deprotection to yield the final product.
Step 1: Preparation of Triazido-Paromamine
-
Dissolve this compound in a 9:1 mixture of methanol and water.
-
Add copper (II) sulfate pentahydrate and triethylamine.
-
Slowly add a solution of triflic azide in dichloromethane.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Purify the resulting triazido-paromamine by column chromatography.
Step 2: Selective Protection of the 6'-Hydroxyl Group
-
Dissolve the triazido-paromamine in anhydrous dimethylformamide (DMF).
-
Add 4-dimethylaminopyridine (DMAP) and triisopropylsilyl chloride (TIPSCl).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Purify the 6'-O-TIPS-protected intermediate.
Step 3: Benzylation of Remaining Hydroxyl Groups
-
Dissolve the protected intermediate in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride.
-
Slowly add benzyl bromide and allow the reaction to warm to room temperature.
-
Purify the fully benzylated product.
Step 4: Deprotection of the 6'-Silyl Group and Oxidation
-
Dissolve the benzylated compound in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) to remove the TIPS group.
-
Purify the resulting alcohol.
-
Dissolve the alcohol in a suitable solvent and add Dess-Martin periodinane to oxidize the 6'-hydroxyl to an aldehyde.
-
Purify the 6'-aldehyde.
Step 5: Oxidation to Carboxylic Acid and Final Deprotection
-
Oxidize the 6'-aldehyde to a carboxylic acid using sodium chlorite and sodium dihydrogen phosphate.
-
Deprotect the benzyl groups and reduce the azides simultaneously via hydrogenation with a palladium catalyst (e.g., Pd(OH)2 on carbon).
-
Purify the final 6'-carboxylic acid paromamine derivative by ion-exchange chromatography.
Caption: Workflow for the chemical synthesis of a 6'-modified paromamine derivative.
Combinatorial Biosynthesis: Harnessing Nature's Machinery
Combinatorial biosynthesis offers an alternative and powerful approach to generate novel aminoglycosides by manipulating the biosynthetic pathways of antibiotic-producing organisms[5][6]. This strategy involves the heterologous expression of genes encoding specific modifying enzymes in a host organism that produces a precursor molecule like paromamine.
Key Enzymes in Paromamine Derivatization:
-
Glycosyltransferases: These enzymes can be used to attach different sugar moieties to the paromamine core, altering the overall structure and potentially the antibiotic's interaction with the ribosome.
-
Dehydrogenases and Aminotransferases: These enzymes can be used to modify existing functional groups, for example, by converting a hydroxyl group to an amino group.
-
Methyltransferases and Acetyltransferases: These enzymes can add methyl or acetyl groups to specific positions on the paromamine scaffold, which can block the binding of resistance enzymes.
Experimental Workflow: Heterologous Expression for Paromamine Derivatization
-
Identify and Clone the Gene of Interest: Isolate the gene encoding the desired modifying enzyme from a donor organism.
-
Construct an Expression Vector: Ligate the gene into a suitable expression vector under the control of a strong, inducible promoter.
-
Transform a Host Strain: Introduce the expression vector into a host organism capable of producing paromamine, such as an engineered strain of Streptomyces or E. coli[3].
-
Fermentation and Induction: Culture the engineered host under conditions that favor paromamine production and induce the expression of the modifying enzyme.
-
Extraction and Purification: Isolate the novel paromamine derivative from the fermentation broth using chromatographic techniques.
Caption: General workflow for combinatorial biosynthesis of paromamine derivatives.
Biological Evaluation of Novel Paromamine Derivatives
The successful synthesis of novel paromamine analogs is the first step. A rigorous biological evaluation is crucial to determine their potential as new antibiotics.
Determination of Antibacterial Activity: The Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a two-fold serial dilution of the novel paromamine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Table 1: Hypothetical MIC Data for Novel Paromamine Derivatives (µg/mL)
| Compound | S. aureus (MRSA) | P. aeruginosa (MDR) | E. coli |
| Paromamine | 64 | >128 | 32 |
| Derivative A (6'-NH2) | 8 | 16 | 4 |
| Derivative B (6'-COOH) | 16 | 32 | 8 |
| Derivative C (6'-Acetyl) | 4 | 8 | 2 |
Note: This data is for illustrative purposes only.
Assessing the Mechanism of Action: In Vitro Transcription/Translation Assay
This cell-free assay determines the ability of a compound to inhibit bacterial protein synthesis, providing evidence that the novel derivative retains the characteristic mechanism of action of aminoglycosides.
Experimental Protocol: Coupled In Vitro Transcription/Translation Assay
-
Prepare Reaction Mixture: Combine an E. coli S30 cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.
-
Add Test Compound: Add varying concentrations of the novel paromamine derivative to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Measure Reporter Activity: Quantify the amount of reporter protein produced (e.g., by measuring luminescence for luciferase).
-
Determine IC50: Calculate the concentration of the compound that inhibits protein synthesis by 50% (IC50).
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the biological evaluation of a library of paromamine derivatives allows for the elucidation of structure-activity relationships. For example, the modification of the 6'-hydroxyl group to an amino group often leads to increased antibacterial activity, particularly against resistant strains[7]. This is likely due to the formation of additional hydrogen bonds with the ribosomal RNA and the disruption of the binding site for aminoglycoside-modifying enzymes.
Future research in this area should focus on:
-
Exploring a wider range of modifications: Investigating the effects of different functional groups at various positions on the paromamine scaffold.
-
Computational modeling: Utilizing molecular docking and dynamics simulations to predict the binding of novel derivatives to the ribosomal A-site and to guide the design of more potent compounds.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection and assessing their potential for nephrotoxicity and ototoxicity.
Conclusion
This compound serves as an exceptional starting point for the development of novel antibiotics with the potential to address the growing threat of antimicrobial resistance. Through a combination of rational chemical synthesis and innovative combinatorial biosynthesis, a diverse range of derivatives can be generated. Rigorous biological evaluation and a deep understanding of structure-activity relationships are paramount to identifying lead compounds with improved efficacy, a broader spectrum of activity, and a more favorable safety profile. This guide provides the essential framework and methodologies for researchers to contribute to this critical area of drug discovery.
References
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Biosynthesis of paromamine derivatives in engineered Escherichia coli by heterologous expression. PubMed, (2010). [Link]
-
Novel paromamine derivatives exploring shallow-groove recognition of ribosomal-decoding-site RNA. PubMed, (2002). [Link]
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-
Characterization and Molecular Mechanism of Aminoglycoside-6-Adenyl Transferase Associated with Aminoglycoside Resistance from Elizabethkingia meningoseptica. PMC, (2023). [Link]
-
Enzymatic Glyco-Modification of Synthetic Membrane Systems. PMC. [Link]
-
Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. PMC. [Link]
-
Proposed Biosynthetic Pathway from Paromamine to the Gentamicin C Complex. ResearchGate. [Link]
-
Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. SpringerLink. [Link]
-
Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. PNAS. [Link]
-
Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms. MDPI. [Link]
-
Combinatorial Biosynthesis – Potential and Problems. PMC. [Link]
-
Anti-methicillin resistant Staphylococcus aureus (MRSA) activity of an acetone extract from the leaves of Canarium odontophyllum. The Journal of Phytopharmacology. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
-
Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]
-
A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces. SpringerLink. [Link]
-
The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. ResearchGate. [Link]
-
Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. SpringerLink. [Link]
-
New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy. [Link]
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Inhibition of the MRSA Biofilm Formation and Skin Antineoplastic Activity of Ethyl Acetate Roots and Aerial Parts Extracts from Geum urbanum L. PMC. [Link]
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Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections. PMC. [Link]
-
Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. ResearchGate. [Link]
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MRM data on MS analysis of aminoglycosides. ResearchGate. [Link]
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A Systematic Computational Analysis of Biosynthetic Gene Cluster Evolution: Lessons for Engineering Biosynthesis. PLOS Computational Biology. [Link]
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Identification of a novel non-carbohydrate molecule that binds to the ribosomal A-site RNA. York University. [Link]
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MICs of tested antibiotic agents against Pseudomonas aeruginosa. ResearchGate. [Link]
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Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. MDPI. [Link]
-
Utilizing Glycosyltransferases for Bioconjugation. Grantome. [Link]
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Genome Mining Reveals a Sactipeptide Biosynthetic Cluster in Staphylococcus pseudintermedius. MDPI. [Link]
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Bioanalysis of aminoglycosides using high-performance liquid chromatography. Semantic Scholar. [Link]
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Biological Activity of Paromamine: A Technical Guide to the Aminoglycoside Core
The following technical guide is structured to serve as a definitive reference for researchers investigating aminoglycoside pharmacophores. It prioritizes mechanistic depth and experimental rigor over generic descriptions.
Executive Summary
Paromamine (4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents the minimal pharmacophore of the neomycin-class aminoglycosides. Structurally, it consists of Ring I (glucosamine) and Ring II (2-deoxystreptamine) of the parent compound, paromomycin.
Unlike its tetra-cyclic parents (neomycin, paromomycin), Paromamine exhibits negligible intrinsic antibacterial activity (MIC > 128 µg/mL) against wild-type strains. Its value in drug development lies not in its potency, but in its role as a privileged scaffold . It serves as a blank slate for semi-synthetic modifications—specifically 4'-alkylation and amphiphilic functionalization—designed to overcome aminoglycoside-modifying enzymes (AMEs) and membrane permeability barriers.
This guide details the biological inactivity of the core molecule, the structural reasons for this deficit, and the protocols required to utilize it as a control or scaffold in next-generation antibiotic synthesis.
Chemical & Pharmacological Basis
To understand Paromamine's activity (or lack thereof), one must analyze its interaction with the bacterial ribosome relative to "full" aminoglycosides.
Structure-Activity Relationship (SAR)
The antibacterial potency of aminoglycosides correlates directly with the number of specific hydrogen bonds formed within the 16S rRNA A-site.
-
Paromomycin (Active): Contains Rings I, II, III, and IV. Rings III and IV provide critical anchoring contacts that stabilize the "flipped-out" conformation of adenines A1492 and A1493, which is necessary for mistranslation.
-
Paromamine (Weak/Inactive): Consists only of Rings I and II. While Ring I (the "warhead") is essential for specific recognition, the lack of Rings III and IV results in a high dissociation constant (
in the M range vs. nM range for neomycin). -
The 6'-Hydroxyl Factor: Paromamine differs from Neamine only at the 6'-position (OH vs. NH
). The 6'-amino group in Neamine provides an additional electrostatic contact with the phosphate backbone of A1493, making Neamine slightly more active than Paromamine.
Mechanism of Action: The Ribosomal A-Site
Paromamine binds to the decoding aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit. However, its binding is transient and often insufficient to lock the ribosomal bases into the error-prone conformation without the stabilizing energy of the additional rings.
Figure 1: Mechanistic pathway of Paromamine binding. Note the dominant pathway to dissociation due to high
Antimicrobial Spectrum & Quantitative Data[1][2]
Paromamine is frequently used as a negative control in structure-activity studies. The data below synthesizes findings from amphiphilic derivative studies where Paromamine serves as the baseline.
Comparative MIC Profile
The following table illustrates the dramatic loss of activity when Rings III/IV are removed, and how activity can be restored via synthetic modification (e.g., dialkyl derivatives).
| Compound | Strain | MIC (µg/mL) | Classification |
| Paromamine (Core) | S. aureus (ATCC 25923) | > 128 | Inactive |
| Paromamine (Core) | E. coli (ATCC 25922) | > 128 | Inactive |
| Paromamine (Core) | P. aeruginosa (ATCC 27853) | > 256 | Inactive |
| Paromomycin (Parent) | S. aureus (ATCC 25923) | 1.0 - 2.0 | Active |
| Paromomycin (Parent) | E. coli (ATCC 25922) | 2.0 - 4.0 | Active |
| 3',6-di-2-Naphthyl-Paromamine | S. aureus (MRSA) | 4.0 - 8.0 | Restored Activity |
Data Source: Synthesized from comparative studies on amphiphilic aminoglycosides [1].
Key Insight: Researchers should not expect Paromamine to inhibit growth in standard screening concentrations (0.5 - 64 µg/mL). If inhibition is observed, verify purity to ensure no contamination with parent Paromomycin.
Experimental Methodologies
For researchers characterizing Paromamine derivatives, the following protocols ensure robust, self-validating data.
Protocol: High-Range MIC Determination (CLSI Modified)
Since Paromamine has high MICs, standard microdilution panels (up to 64 µg/mL) are insufficient.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Paromamine sulfate salt (purity >95%).
-
Resazurin dye (optional, for visual endpoint).
Workflow:
-
Stock Preparation: Dissolve Paromamine to 5120 µg/mL in sterile water. (Note: High solubility allows this).
-
Plate Setup: Use a 96-well round-bottom plate. Dispense 100 µL CAMHB in columns 1-12.
-
Dilution: Add 100 µL of stock to column 1. Serial dilute (1:2) across to column 10.[1][2]
-
Range: 2560 µg/mL down to 5 µg/mL.
-
Controls: Column 11 (Growth Control), Column 12 (Sterility Control).
-
-
Inoculation: Dilute overnight bacterial culture to
CFU/mL. Add 10 µL to wells 1-11. -
Incubation: 37°C for 16-20 hours.
-
Validation: Paromamine wells should show turbidity (growth) up to at least 128 or 256 µg/mL. If clearance is seen at <64 µg/mL, suspect contamination with Neomycin/Paromomycin.
Protocol: In Vitro Translation Inhibition (Cell-Free)
To prove the mechanism (ribosomal binding) despite poor whole-cell activity (due to uptake issues), use a cell-free translation system.
Rationale: Paromamine may bind the ribosome but fail to penetrate the bacterial membrane effectively. This assay isolates the target interaction.
-
System: E. coli S30 Extract system for Circular DNA.
-
Reporter: Plasmid encoding Luciferase or GFP.
-
Setup:
-
Reaction A: Master mix + DNA + Water (Control).
-
Reaction B: Master mix + DNA + Paromamine (titrate 0.1 µM to 100 µM).
-
Reaction C: Master mix + DNA + Paromomycin (Positive Control).
-
-
Readout: Measure luminescence/fluorescence over 60 minutes.
-
Result Interpretation: Calculate IC50.
-
Expected Paromomycin IC50: ~0.1 - 0.5 µM.
-
Expected Paromamine IC50: ~10 - 50 µM.
-
Paromamine as a Scaffold for Drug Design
The current utility of Paromamine is in the synthesis of Amphiphilic Aminoglycosides (AAGs) . By attaching hydrophobic chains to the available hydroxyls or amines, researchers can:
-
Bypass Uptake Pathways: Lipid chains allow direct membrane permeation, bypassing the energy-dependent uptake required for standard aminoglycosides.
-
Revive Activity: The lipid moiety provides a secondary mechanism of action (membrane disruption) synergistic with ribosomal binding.
Figure 2: Synthetic workflow for converting the inactive Paromamine core into an active antibacterial agent.
References
-
Baussanne, I., et al. (2013). "Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues." Journal of Medicinal Chemistry. Available at: [Link]
-
Fourmy, D., et al. (1998). "Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA."[3] Journal of Molecular Biology. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[4][5] Available at: [Link]
-
Vicens, Q. & Westhof, E. (2001). "Crystal Structure of Paromomycin Docked into the E. coli 30S Ribosomal Subunit." Structure. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tuning the antibacterial activity of amphiphilic neamine derivatives and comparison to paromamine homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. atcc.org [atcc.org]
Methodological & Application
Precision Analysis of Ribosomal RNA Interactions using Paromamine Trihydrochloride
Executive Summary
Paromamine trihydrochloride (Paromamine[1]·3HCl) is the minimal pharmacophore of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside class. Structurally comprising rings I and II of paromomycin and neomycin, it serves as a critical tool for dissecting the fundamental thermodynamics of RNA recognition. Unlike its parent compounds, Paromamine allows researchers to isolate the specific contributions of the pseudo-disaccharide core to the decoding site interaction, devoid of the stabilizing effects of rings III and IV. This application note details the mechanistic basis and experimental protocols for using Paromamine·3HCl to probe 16S rRNA A-site dynamics, specifically for Fragment-Based Drug Discovery (FBDD) and antibiotic resistance profiling.
Part 1: Scientific Background & Mechanism[2][3][4][5]
Structural Significance
Paromamine consists of a 2-deoxystreptamine (Ring II) glycosidically linked to a 2-amino-2-deoxy-
-
Ring I (The Warhead): Forms critical hydrogen bonds with the Hoogsteen face of G1491 and the phosphate backbone of A1492/A1493 in the 16S rRNA.
-
Ring II (The Anchor): Provides electrostatic stabilization via its amino groups.
-
The "Minimal Motif" Advantage: By lacking rings III and IV, Paromamine binds with lower affinity (
in high M range) compared to Paromomycin ( in nM range). This reduced affinity makes it an ideal competitor fragment for identifying novel binders that interact with the A-site shallow groove, a strategy central to overcoming resistance caused by ribosomal methyltransferases (e.g., ArmA, RmtB).
Mechanism of Action: The "Flipping" Event
The binding of Paromamine triggers a local conformational change in the bacterial 30S ribosomal subunit.
-
Recognition: Paromamine docks into the major groove of Helix 44 (h44).[2]
-
Destacking: The drug forces the universally conserved adenines A1492 and A1493 to "flip out" of the internal loop.
-
Mimicry: These flipped bases interact with the minor groove of the codon-anticodon helix, mimicking the conformation induced by a correct cognate tRNA.
-
Misreading: This lowers the energy barrier for accepting near-cognate tRNAs, leading to the incorporation of incorrect amino acids and the production of non-functional proteins.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Paromamine-induced translational misreading. The drug forces a structural transition in the 16S rRNA decoding center.[3]
Part 2: Experimental Protocols
Reagent Preparation: this compound
The trihydrochloride salt form is used to ensure high solubility and stability.
-
Storage: Store powder at +4°C (desiccated).
-
Solubility: Soluble in water >50 mg/mL.
-
Stock Solution (100 mM):
-
Weigh 32.3 mg of Paromamine·3HCl (MW: ~323.34 g/mol for free base; adjust for HCl salt MW ~432.7 g/mol ). Note: Check specific batch MW.
-
Dissolve in 1.0 mL of Nuclease-Free Water.
-
Critical Step: Adjust pH to 6.5–7.0 using minimal 1M NaOH if the assay buffer is sensitive to acidification, though for small volumes in buffered assays, this is often unnecessary.
-
Filter sterilize (0.22 µm) and aliquot. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantifying Paromamine interactions because it directly measures the heat of binding (
Objective: Determine
Materials:
-
Ligand: Paromamine·3HCl (1.5 – 3.0 mM in ITC Buffer).
-
Macromolecule: A-site RNA model (e.g., 5'-GGCGUCACACCUUCGGGUGAAGUCGCC-3') (50 – 150 µM in ITC Buffer).
-
ITC Buffer: 20 mM Cacodylate (pH 6.5), 100 mM NaCl, 1 mM MgCl
. Note: Cacodylate has low ionization enthalpy, minimizing buffer mismatch effects.
Workflow:
-
Dialysis/Buffer Matching:
-
Dissolve RNA in ITC buffer.[4] Anneal by heating to 90°C for 2 min and snap-cooling on ice to ensure hairpin formation.
-
Dissolve Paromamine directly in the final dialysate of the RNA to ensure perfect buffer matching. This is critical to avoid "heat of dilution" artifacts.
-
-
Instrument Setup (e.g., MicroCal PEAQ-ITC):
-
Temperature: 25°C.
-
Reference Power: 10 µcal/s.
-
Stirring Speed: 750 rpm.
-
-
Titration Scheme:
-
Initial Injection: 0.4 µL (discard data point).
-
Subsequent Injections: 19 injections of 2.0 µL each.
-
Spacing: 150–180 seconds between injections to allow return to baseline.
-
-
Controls:
-
Titrate Paromamine into Buffer (Heat of Dilution). Subtract this from the RNA titration data.
-
Data Analysis: Fit data to a One-Set of Sites model (unless cooperativity is suspected).
-
Expected
: 10 – 100 µM (weaker than Paromomycin's ~0.2 µM). -
Expected
: Exothermic (negative), driven by hydrogen bonding. -
Expected
: Often unfavorable (positive) or slightly favorable, reflecting the entropic cost of ordering the flexible RNA loop.
ITC Workflow Diagram
Figure 2: Step-by-step workflow for Isothermal Titration Calorimetry (ITC) analysis of Paromamine-RNA interactions.
Part 3: Data Interpretation & Troubleshooting
Comparative Binding Metrics
The following table illustrates the expected thermodynamic differences between the fragment (Paromamine) and the parent antibiotic (Paromomycin).
| Compound | Target | Binding Driver | ||
| Paromamine | 16S A-site | 10 – 50 µM | -5 to -10 | Enthalpy (H-bonds) |
| Paromomycin | 16S A-site | 0.2 – 1.0 µM | -15 to -20 | Enthalpy + Electrostatics |
| Paromamine | 16S A1408G (Resistant) | > 1000 µM | ~0 | Loss of Ring I Contact |
Note: Values vary based on buffer ionic strength and exact RNA construct.
Troubleshooting Common Issues
-
Low Signal (Low Heat): Paromamine binding is weaker than Paromomycin. Increase RNA concentration to at least 50 µM (c-value optimization). Ensure the syringe concentration is 15-20x the cell concentration.
-
Precipitation: While Paromamine is soluble, the RNA-drug complex may aggregate at high concentrations. If the baseline drifts significantly, check for turbidity in the cell after the run.
-
pH Drift: The trihydrochloride salt is acidic. Ensure the buffer capacity (e.g., 20-50 mM Cacodylate or HEPES) is sufficient to maintain pH 6.5–7.0 upon ligand addition.
References
-
Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[5][2][6][7][8][9][10] Science, 274(5291), 1367-1371.
-
Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site.[2] Structure, 9(8), 647-658.
-
Kaul, M., Barbieri, C. M., & Pilch, D. S. (2005). Defining the basis for the specificity of aminoglycoside-rRNA recognition: a comparative study of drug binding to the A sites of Escherichia coli and human 16S rRNAs. Journal of Molecular Biology, 346(1), 119-134.
-
Griffey, R. H., et al. (1999). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 96(18), 10129-10133.
-
Draper, D. E. (2004). A guide to ions and RNA structure. RNA, 10(3), 335-343.
Sources
- 1. CAS 18685-97-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Paromamine Trihydrochloride as a Minimal Pharmacophore Probe for Ribosomal Decoding Fidelity
[1]
Introduction: The Molecular Scalpel
This compound (Paromamine 3HCl) represents the structural core—rings I and II—of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside class (which includes neomycin and paromomycin). Unlike its parent compounds, Paromamine lacks the ribose rings III and IV. This structural simplicity makes it an invaluable mechanistic probe for researchers investigating the minimal thermodynamic requirements for ribosomal binding and the induction of translational misreading.
While less potent than paromomycin, Paromamine retains the specific ability to bind the 16S rRNA decoding center (A-site). By using Paromamine, researchers can decouple the effects of the core pharmacophore from the auxiliary binding energy provided by the additional rings of larger aminoglycosides. This guide details the use of Paromamine 3HCl to probe translation fidelity, specifically focusing on stop-codon readthrough (nonsense suppression) and missense error induction.
Key Applications
-
Fragment-Based Screening: Identifying minimal binding motifs for the ribosomal A-site.
-
Fidelity Mechanism Studies: Dissecting the kinetic contribution of Rings I/II vs. Rings III/IV in the "induced fit" mechanism of decoding.
-
Nonsense Suppression Benchmarking: Using Paromamine as a low-affinity control in readthrough therapeutic development.[1]
Mechanistic Principles
To use Paromamine effectively, one must understand its specific interaction with the ribosome. Translation fidelity is normally maintained by the ribosome's ability to discriminate between cognate (correct) and near-cognate (incorrect) tRNAs.
The A1492/A1493 Flip
In a high-fidelity state, the bacterial 16S rRNA nucleotides A1492 and A1493 (E. coli numbering) are tucked inside helix 44 (h44).[2][3] Upon binding of a correct tRNA, these bases "flip out" to inspect the codon-anticodon helix, stabilizing the complex and triggering GTP hydrolysis.
Paromamine's Action: Paromamine binds to the major groove of h44. Ring I (the amino-sugar) inserts into the helix, forcing A1492 and A1493 into the "flipped out" conformation even in the absence of cognate tRNA. This lowers the energetic barrier for near-cognate tRNAs to be accepted, resulting in:
-
Missense Errors: Incorporation of the wrong amino acid.
-
Stop Codon Readthrough: A near-cognate tRNA is accepted at a stop codon (UAA, UAG, UGA) instead of Release Factors (RF1/RF2), allowing translation to continue.[1]
DOT Diagram: Mechanism of Induced Misreading
Figure 1: Mechanism of Action.[1] Paromamine binds helix 44, forcing critical adenines into a conformation that mimics the cognate tRNA-bound state, thereby reducing discrimination against incorrect tRNAs.[1]
Experimental Protocol: Dual-Luciferase Readthrough Assay
This protocol quantifies the ability of Paromamine to induce translation readthrough of a premature termination codon (PTC). We utilize a cell-free translation system (Rabbit Reticulocyte Lysate - RRL) to eliminate cellular uptake variables, focusing purely on ribosomal interaction.[1]
Materials Required[1][4][5][6][7][8]
-
Probe: this compound (High Purity).
-
System: Rabbit Reticulocyte Lysate (Nuclease-treated).[1]
-
Reporter: Dual-Luciferase Plasmid (e.g., pRM-Stop-FL) containing:
-
Reagents: Luciferase Assay Substrate (Dual-Glo or equivalent), RNase-free water, HEPES buffer.[1]
Critical Pre-Step: Stock Preparation & pH Correction
Paromamine is supplied as a trihydrochloride salt.[1] Dissolving it directly in water yields an acidic solution (pH ~3-4), which will denature the translation lysate.
-
Dissolve Paromamine 3HCl in RNase-free water to 100 mM stock.[1]
-
Neutralization: Carefully adjust pH to 7.2–7.4 using 1M KOH or Tris-Base.[1]
-
Note: Avoid NaOH if high sodium interferes with your specific lysate, though KOH is generally preferred for translation systems.[1]
-
-
Filter sterilize (0.22 µm) and store at -20°C. Avoid repeated freeze-thaw cycles.
Step-by-Step Workflow
1. In Vitro Translation (IVT) Setup
Perform all steps on ice.
-
Thaw: Thaw RRL lysate and Amino Acid mixture on ice.
-
Master Mix: Prepare a master mix for your sample number (N) + 2 controls.
-
Dosing: Aliquot 19 µL of Master Mix into PCR tubes.
-
Probe Addition: Add 1 µL of Paromamine stock to achieve final concentrations.
-
Recommended Range: 0 (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM.[1]
-
Note: Paromamine has lower affinity than Paromomycin; millimolar concentrations are often required to observe significant effects in eukaryotic systems.
-
-
Template Addition: Add 0.5 µg of Reporter Plasmid (or 100-200 ng of mRNA).
-
Incubation: Incubate at 30°C for 60–90 minutes.
2. Luciferase Measurement[4][5]
-
Transfer 5–10 µL of the IVT reaction to a white-walled 96-well plate.
-
Firefly Read: Add 50 µL of Luciferase Reagent II (Firefly substrate). Shake for 10s. Measure Luminescence (L1).
-
Quench & Renilla Read: Add 50 µL of Stop & Glo Reagent (Quenches Firefly, activates Renilla). Shake for 10s. Measure Luminescence (L2).
DOT Diagram: Experimental Workflow
Figure 2: Dual-Luciferase Readthrough Assay Workflow. Critical attention to pH neutralization of the trihydrochloride salt is required before addition to the lysate.
Data Analysis & Interpretation
Calculation
To determine the % Readthrough, you must compare the signal of your test sample (Stop codon) to a "100% Readthrough" control (a construct with the same sequence but no stop codon, or a mutation to a sense codon like TGG).
Expected Results
-
Paromamine vs. Paromomycin: Paromamine will require significantly higher concentrations (10x–50x) to achieve the same readthrough efficiency as Paromomycin.
-
Bacterial vs. Eukaryotic: If using E. coli S30 extract, Paromamine is potent in the micromolar range. In Rabbit Reticulocyte (eukaryotic), it is a weak inducer due to the G1408/A1408 difference in the ribosomal A-site.
| Parameter | Prokaryotic Ribosome (S30) | Eukaryotic Ribosome (RRL) |
| A-Site Residue 1408 | Adenine (High Affinity) | Guanine (Low Affinity) |
| Paromamine Kd | ~0.1 - 1.0 µM | > 100 µM |
| Working Conc. | 1 - 50 µM | 200 µM - 2 mM |
| Toxicity Indicator | Global translation inhibition at high doses | Minimal inhibition, specific readthrough |
Troubleshooting & Controls
The "Salt Effect"
Issue: High concentrations of Paromamine 3HCl (e.g., 2 mM) add 6 mM of Cl- and counter-ions to the reaction. Solution: Ensure your "Vehicle Control" contains an equivalent amount of NaCl or KCl to rule out salt-induced ribosomal stalling.[1]
pH Drift
Issue: Reaction turns yellow or precipitates. Cause: Unneutralized HCl from the Paromamine salt. Validation: Spot check 1 µL of your stock on pH paper before adding to the lysate. It must be pH 7.0–7.5.[1]
Solubility
Paromamine 3HCl is highly soluble (>100 mg/mL in water). If precipitation occurs, it is likely due to interaction with SDS or high phosphate in specific buffers.[1] Use HEPES or Tris-based buffers.[1]
References
-
Ogle, J. M., et al. (2001).[1] Recognition of cognate transfer RNA by the 30S ribosomal subunit.[6] Science, 292(5518), 897-902.[1] Link
-
Vicens, Q., & Westhof, E. (2001).[1] Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647-658.[1] Link
-
Kramer, E. B., & Farabaugh, P. J. (2007).[1] The frequency of translational misreading errors in E. coli is largely determined by tRNA competition. RNA, 13(1), 87-96.[1] Link
-
Fan-Minogue, H., & Bedwell, D. M. (2008).[1] Eukaryotic ribosomal RNA determinants of aminoglycoside resistance and sensitivity. RNA, 14(1), 148-157.[1] Link
-
Prokhorova, I., et al. (2017).[1][7] Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(51), E10899-E10908. Link
Sources
- 1. Paromamine | C12H25N3O7 | CID 439560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminoglycoside-induced premature termination codon readthrough of COL4A5 nonsense mutations that cause Alport syndrome | bioRxiv [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 7. pnas.org [pnas.org]
Experimental determination of Paromamine trihydrochloride MIC values
Abstract & Scope
Paromamine (4-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-2-deoxystreptamine) is a pseudo-disaccharide aminoglycoside and a critical structural intermediate in the biosynthesis of neomycin and paromomycin. While often used as a fragment scaffold in medicinal chemistry, its standalone antimicrobial potency is significantly lower than its parent compounds.
This protocol details the Broth Microdilution (BMD) method for determining MIC values of Paromamine Trihydrochloride. Unlike standard antibiotics, Paromamine’s trihydrochloride salt form and weak intrinsic activity require specific pre-analytical adjustments regarding salt-to-free-base calculations and cation-adjusted media to prevent experimental artifacts.
Critical Pre-Analytical Considerations
The Salt Correction Factor (Crucial)
Paromamine is supplied as a trihydrochloride salt (
-
MW (Free Base): ~323.34 g/mol
-
MW (Trihydrochloride): ~432.72 g/mol
-
Correction Factor:
(approximate; use exact batch CoA values).
Expert Insight: If the Certificate of Analysis (CoA) reports potency as "
(as is)," use that directly. If potency is not listed, calculate using the molecular weight ratio:.
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Aminoglycosides are polycationic. They enter Gram-negative bacteria by displacing
-
Low Cations: Increases membrane permeability
False Susceptibility (Low MIC). -
High Cations: Competitively inhibits drug uptake
False Resistance (High MIC). -
Requirement: Use CAMHB with physiological cation levels:
Experimental Workflow
The following diagram outlines the critical path from powder to validated MIC data.
Figure 1: Step-by-step workflow for Paromamine MIC determination via Broth Microdilution.
Detailed Protocol
Materials
-
Test Article: this compound (Store desicated at 4°C).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms:
-
Escherichia coli ATCC 25922 (QC Strain).[3]
-
Pseudomonas aeruginosa ATCC 27853 (QC Strain).
-
-
Plates: 96-well, round-bottom, polystyrene (untreated).
Stock Solution Preparation
-
Calculate the mass required for a 10,240 µg/mL (free base) master stock.
-
Dissolve Paromamine 3HCl in sterile deionized water (Solubility is >50 mg/mL).
-
Note: Do not use DMSO; aminoglycosides are highly water-soluble.
-
-
Filter sterilize (0.22 µm PES membrane).
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Plate Preparation (2-Fold Serial Dilution)
-
Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.
-
Add 200 µL of the 2x working stock (e.g., 256 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 6 times.
-
Repeat transfer through column 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Media + Bacteria, no drug).
-
Column 12: Sterility Control (Media only).
Inoculum Preparation
-
Prepare a direct colony suspension of the test organism in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
Add 10 µL of the diluted suspension to each well (except Sterility Control).
Incubation
-
Seal plate with a breathable membrane or loose lid to prevent evaporation.
-
Incubate at 35°C ± 2°C in ambient air for 16–20 hours .
Data Analysis & Interpretation
Reading the Results
The MIC is defined as the lowest concentration that completely inhibits visible growth (no turbidity or pellet).
| Observation | Interpretation |
| Button/Pellet | Bacterial growth (Resistant at this conc.) |
| Turbidity | Bacterial growth (Resistant at this conc.) |
| Clear | Inhibition (Susceptible/MIC) |
| Skipped Well | Growth in a high conc. well but not in lower ones. INVALIDATE and repeat. |
Mechanism of Action (Context for Analysis)
Understanding the target helps interpret "trailing" growth, which is common in aminoglycosides.
Figure 2: Paromamine mechanism of action leading to bactericidal activity.
Expected Ranges (QC)
Since Paromamine is an intermediate, specific QC ranges are not defined by CLSI. However, it should be significantly less potent than Paromomycin.
-
Reference: Paromomycin MIC against E. coli ATCC 25922 is typically 1–4 µg/mL .
-
Expectation: Paromamine MICs are often 4x to 16x higher than Paromomycin due to the lack of rings III and IV which provide additional ribosomal anchor points.
Troubleshooting
-
Skipped Wells:
-
Cause: Splashing during pipetting or contamination.
-
Solution: Use a multi-channel pipette with slow ejection speeds. Do not touch the well walls.
-
-
Growth in Sterility Control:
-
Cause: Contaminated media or non-sterile Paromamine stock.
-
Solution: Filter sterilize stock solutions; check autoclave logs for media.
-
-
MICs are consistently too low:
-
Cause: Low cation levels (
) in the broth.[1] -
Solution: Supplement media with Magnesium Chloride and Calcium Chloride to CLSI standards.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [5]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading Guide for Broth Microdilution.
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.
-
Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure-activity relationships. Chemical Reviews, 100(12), 4398-4399.
Sources
Paromamine trihydrochloride for cell culture and bacterial growth inhibition assays
Abstract
This document provides a comprehensive technical guide for the research use of Paromamine trihydrochloride. Paromamine is an aminoglycoside antibiotic, a structural component of larger antibiotics like paromomycin, that offers utility in two primary research applications: as a potent inhibitor for bacterial growth assays and as an agent to control bacterial contamination in eukaryotic cell cultures.[1][][3] We will explore the underlying mechanism of action that governs these applications, provide detailed, validated protocols for its use, and discuss critical considerations for experimental design and data interpretation.
Scientific Foundation: Mechanism of Action
A thorough understanding of an agent's mechanism is critical for its effective application and for troubleshooting unexpected results. Paromamine, like other aminoglycosides, functions primarily by disrupting protein synthesis, though its selectivity for prokaryotic over eukaryotic systems is the basis for its utility.[4][5][6]
Inhibition of Bacterial Protein Synthesis
The bactericidal activity of Paromamine is a direct result of its high-affinity binding to the bacterial ribosome.[4][5] The process is multi-faceted:
-
Uptake: The cationic nature of Paromamine at physiological pH facilitates its transport into aerobic, Gram-negative bacteria.[6]
-
Ribosomal Binding: Once inside the cell, Paromamine targets the 30S ribosomal subunit, specifically binding to the A-site within the 16S ribosomal RNA (rRNA).[4][7] This binding site is crucial for decoding the messenger RNA (mRNA) codon.
-
Disruption of Translation: The interaction of Paromamine with the A-site induces a conformational change that mimics the state of correct codon-anticodon pairing. This leads to two primary inhibitory outcomes:
-
Codon Misreading: The ribosome erroneously accepts incorrect aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins with incorrect amino acid sequences.[4][8]
-
Inhibition of Translocation: The binding can also interfere with the movement of the ribosome along the mRNA, effectively halting protein synthesis.[]
-
The accumulation of aberrant proteins and the overall shutdown of protein synthesis ultimately lead to damage of the bacterial cell membrane and cell death.[4]
Figure 1. Mechanism of Paromamine's bactericidal action.
Effects on Eukaryotic Cells
While Paromamine shows strong selectivity for bacterial ribosomes, it is not entirely inert towards eukaryotic systems. It can interact with the eukaryotic 80S ribosome, albeit with lower affinity.[10][11] This interaction is significant for two reasons:
-
Potential Cytotoxicity: At high concentrations, Paromamine can inhibit protein synthesis in mammalian cells, leading to reduced proliferation and cell death.[12][13][14] This is a critical consideration when using it to control contamination in cell culture. The effect is cell-line dependent, necessitating empirical validation.[14]
-
Research Applications: The ability of aminoglycosides to induce misreading allows them to promote the read-through of premature termination codons (PTCs) in eukaryotic mRNA.[10] This property is leveraged in research on genetic diseases caused by nonsense mutations.
Application: Bacterial Growth Inhibition Assays
This compound is an effective agent for assessing the susceptibility of bacterial strains. The most common and standardized method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Overview of the MIC Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism.[15][16] This value is fundamental for understanding the potency of an antibiotic against a specific bacterial isolate. The broth microdilution method is a high-throughput and widely accepted technique for determining MIC values.[17][18]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from standard methodologies provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for OD600 measurements)
-
Multichannel pipette
Workflow:
Figure 3. Workflow for determining Paromamine cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding: Seed your mammalian cell line into a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 50-60% confluency) at the end of the experiment.
-
Adherence: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow cells to adhere and resume growth.
-
Treatment:
-
Prepare two-fold serial dilutions of this compound in complete culture medium. A typical starting range might be from 2000 µg/mL down to ~15 µg/mL.
-
Include a "no drug" (untreated) control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different Paromamine concentrations.
-
-
Incubation: Incubate the cells for a period relevant to your typical culture duration, usually 48 to 72 hours.
-
Staining:
-
Imaging and Analysis:
-
Use an automated cell imager or fluorescence microscope to capture images in the blue (Hoechst) and red (PI) channels.
-
Use image analysis software to count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in each well.
-
Calculate the percentage of viable cells for each concentration: Viability (%) = [1 - (Dead Cells / Total Cells)] * 100.
-
-
Interpretation:
-
Plot the percent viability against the log of the Paromamine concentration.
-
Determine the LC50 value (the concentration that kills 50% of the cells).
-
The optimal working concentration for contamination control should be well below the concentration that causes any significant drop in viability (e.g., 1/10th to 1/20th of the LC50 value). A typical starting point for routine use might be 25-100 µg/mL, but this must be empirically verified.
-
References
-
Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]
-
EBSCO. (n.d.). Aminoglycoside antibiotics | Health and Medicine | Research Starters. Retrieved from [Link]
-
Britannica. (2026, January 27). Aminoglycoside | Uses, Side Effects & Types. Retrieved from [Link]
-
MDPI. (2024, October 7). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]
-
Prokhorova, I. V., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(51), E10899-E10908. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Palmer, E., & Wilhelm, J. M. (1978). Mistranslation in a eucaryotic organism. Cell, 13(2), 329-334. Retrieved from [Link]
-
Institute for Collaborative Biotechnologies. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
ABM Inc. (2025, April 29). Best Antibiotics for Selecting Transfected Mammalian Cells. Retrieved from [Link]
-
ResearchGate. (2025, June 28). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Retrieved from [Link]
-
Blanset, D. L., & Tzipori, S. (2001). Paromomycin and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery. Antimicrobial Agents and Chemotherapy, 45(1), 53-60. Retrieved from [Link]
-
Meca, C., et al. (2000). Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. Antimicrobial Agents and Chemotherapy, 44(9), 2396-2402. Retrieved from [Link]
-
PromoCell. (2018, January 29). Antibiotics in Cell Culture: Friend or Enemy?. Retrieved from [Link]
-
Eustice, D. C., & Wilhelm, J. M. (1984). Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis. Antimicrobial Agents and Chemotherapy, 26(1), 53-60. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Paromamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization, thermal stability studies, and analytical method development of Paromomycin for formulation development. Retrieved from [Link]
-
Frontiers. (2017, April 18). Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine's Potential. Retrieved from [Link]
-
Kandasamy, J., et al. (2012). Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations. Journal of Medicinal Chemistry, 55(24), 11041-11054. Retrieved from [Link]
-
Current Protocols. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. Retrieved from [Link]
-
Digital Commons @ LIU. (n.d.). In-vitro time-kill assays and semi-mechanistic pharmacokinetic-pharmacodynamic modeling of a beta-lactam antibiotic combination against enterococcus faecalis. Retrieved from [Link]
-
Journal of Visualized Experiments. (2016, September 15). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Retrieved from [Link]
-
Fang, J. R., et al. (1984). Neomycin biosynthesis: the involvement of neamine and paromamine as intermediates. The Journal of Antibiotics, 37(1), 77-79. Retrieved from [Link]
-
Rago, R., et al. (1990). A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture. Analytical Biochemistry, 191(1), 31-34. Retrieved from [Link]
-
Drosou, A., et al. (2007). Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. The Journal of Trauma, 62(6), 1477-1483. Retrieved from [Link]
-
protocols.io. (2023, March 6). Compound Screening and Growth Curves V.1. Retrieved from [Link]
Sources
- 1. paromamine | 534-47-4 [chemicalbook.com]
- 3. Neomycin biosynthesis: the involvement of neamine and paromamine as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycoside antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 19. biotium.com [biotium.com]
- 20. stemcell.com [stemcell.com]
- 21. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Synthesis of Paromamine Trihydrochloride Derivatives for Drug Discovery
Abstract
This application note details the strategic synthesis of Paromamine trihydrochloride derivatives, a critical scaffold in the development of next-generation aminoglycosides. Paromamine (a pseudodisaccharide) serves as the pharmacophore for binding to the bacterial 16S rRNA A-site and eukaryotic ribosomes, making it a primary candidate for antibiotics overcoming resistance and for nonsense mutation suppression therapy (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy). We present a validated workflow starting from the degradation of Paromomycin to the isolation of the Paromamine core, followed by reguoselective functionalization and salt formation.
Introduction & Strategic Planning
The Pharmacophore
Paromamine consists of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a glucosamine derivative (Ring I). Unlike Neamine, Paromamine possesses a hydroxyl group at the 6'-position rather than an amine. This subtle difference alters its hydrogen bonding network within the ribosomal decoding site, reducing toxicity while maintaining specificity.
Synthetic Challenges & Strategy
The primary challenge in aminoglycoside chemistry is regioselectivity . Paromamine contains three amino groups (N-1, N-3, N-2') and multiple hydroxyl groups.
-
N-1 Modification: Crucial for overcoming resistance caused by aminoglycoside-modifying enzymes (AMEs). Introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at N-1 is a proven strategy (e.g., Amikacin, Plazomicin).
-
6'-OH Modification: Targets the "shallow groove" of the RNA, influencing readthrough activity.[1]
The Workflow:
-
Isolation: Acid hydrolysis of Paromomycin.
-
Scaffold Protection: Zinc-mediated chelation for N-1 selectivity OR global protection (Cbz).
-
Derivatization: Reductive amination or acylation.
-
Salt Formation: Conversion to the stable trihydrochloride form for biological assay.
Experimental Protocols
Protocol A: Isolation of Paromamine from Paromomycin
Rationale: Total synthesis of aminoglycosides is inefficient. Degradation of commercially available Paromomycin Sulfate is the industry standard.
Reagents: Paromomycin Sulfate, 4N Hydrochloric Acid (HCl), Methanol (MeOH), Amberlite CG-50 (NH4+ form).
-
Hydrolysis:
-
Dissolve Paromomycin Sulfate (10 g) in 4N HCl (100 mL).
-
Heat the solution to 70°C with stirring.
-
Critical Step: Monitor reaction by TLC (System: CHCl3/MeOH/NH4OH 1:3:2). Paromomycin (Rf ~0.[2]1) will disappear, and Paromamine (Rf ~0.4) will appear. The reaction typically requires 4–6 hours. Over-hydrolysis leads to 2-deoxystreptamine (2-DOS).
-
-
Work-up:
-
Cool reaction to room temperature (RT).
-
Concentrate in vacuo to remove excess HCl.
-
Redissolve the residue in water (50 mL).
-
-
Purification (Ion Exchange):
-
Load the crude mixture onto an Amberlite CG-50 column (NH4+ form).
-
Wash with water (500 mL) to remove neutral sugars.
-
Elute with a gradient of NH4OH (0.1M to 0.5M).
-
Collect fractions containing Paromamine (ninhydrin positive).
-
Lyophilize to obtain Paromamine free base as a white amorphous powder.
-
Yield Expectation: ~40–50%.
-
Protocol B: Regioselective N-1 Functionalization (The Zinc Chelation Method)
Rationale: Protecting all amines and then deprotecting is tedious. Using Zinc Acetate allows for direct, selective reaction at the N-1 position by "masking" the N-3 and N-2' amines via chelation.
Reagents: Paromamine free base, Zn(OAc)2·2H2O, Benzyloxycarbonyl succinimide (Cbz-OSu), Ethyl Trifluoroacetate.
Step 1: Selective N-1 Protection (Targeting the N-1 Cbz derivative)
-
Dissolve Paromamine (1.0 eq) in DMSO/Water (10:1).
-
Add Zn(OAc)2·2H2O (3.0 eq) . Stir for 1 hour at RT.
-
Add Cbz-OSu (1.1 eq) dropwise. Stir for 12 hours.
-
Work-up:
-
Add EDTA solution (to strip Zn) or dilute HCl.
-
Purify via silica gel chromatography (CHCl3/MeOH/NH4OH).
-
Result: 1-N-Cbz-Paromamine.
-
Alternative Step: Direct N-1 Alkylation (Reductive Amination)
-
If N-1 alkylation is desired directly:
-
Mix Paromamine (1 eq) + Zn(OAc)2 (3 eq) in MeOH.
-
Add Aldehyde (1.1 eq). Stir 2 hours (Imine formation).
-
Add NaBH3CN (2 eq) or NaBH(OAc)3.
-
Note: This method is highly sensitive to steric bulk of the aldehyde.
-
Protocol C: Preparation of this compound Salt
Rationale: The free base is unstable over long periods (absorbs CO2) and difficult to dose in biological assays. The trihydrochloride is the standard for stability and solubility.
Reagents: Purified Paromamine Derivative, 0.1 M HCl, Dioxane, Lyophilizer.
-
Dissolution: Dissolve the fully deprotected Paromamine derivative (free base) in a minimum amount of HPLC-grade water (e.g., 100 mg in 2 mL).
-
Acidification:
-
Place the vessel in an ice bath (0°C).
-
Slowly add 0.1 M HCl (standardized).
-
Stoichiometry: You require exactly 3 equivalents of HCl. However, a slight excess (3.1 eq) ensures complete protonation.
-
pH Check: The final pH should be between 4.0 and 5.0. Do not go below pH 3.0 to avoid potential acid-catalyzed degradation of the glycosidic bond during lyophilization.
-
-
Lyophilization:
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize for 24–48 hours.
-
-
Product: A hygroscopic white solid. Store at -20°C under Argon.
Data Presentation & QC
Table 1: Physicochemical Properties of Paromamine HCl
| Property | Value / Description | Notes |
| Molecular Formula | C12H25N3O7 · 3HCl | Salt form |
| MW (Free Base) | 323.35 g/mol | |
| MW (Salt) | 432.72 g/mol | Used for molarity calcs |
| Solubility | > 50 mg/mL in H2O | Insoluble in EtOH, Acetone |
| Appearance | White to off-white solid | Hygroscopic |
| pKa Values | ~6.5, ~7.8, ~8.5 | N-1 is typically the least basic |
Quality Control Parameters
-
1H NMR (D2O): Diagnostic anomeric proton (H-1') doublet at ~5.3–5.5 ppm (J ~ 3.5 Hz).
-
Mass Spectrometry (ESI+): [M+H]+ peak at 324.1 (free base mass).
-
HPLC: ELSD or CAD detection required (no chromophore). Column: HILIC or PFPP.
Visualization: Synthesis & Mechanism[3]
Diagram 1: Synthetic Workflow
This flowchart illustrates the degradation of Paromomycin and the divergent pathways for derivatization.
Caption: Workflow for the isolation and regioselective functionalization of Paromamine.
Diagram 2: Mechanism of Action (Ribosome Binding)
Visualizing the interaction between the Paromamine core and the 16S rRNA A-site.
Caption: Molecular interactions between Paromamine rings and critical 16S rRNA residues.
References
-
Simonsen, K. B., et al. (2002). Novel Paromamine Derivatives Exploring Shallow-Groove Recognition of Ribosomal-Decoding-Site RNA.[8] ChemBioChem. Link
-
Hermann, T. (2007). Aminoglycoside Antibiotics: Old Drugs and New Therapeutic Approaches. Cellular and Molecular Life Sciences. Link
-
Takahashi, Y., et al. (1998). Synthesis of Paromamine Derivatives and Their Antibacterial Activity. Journal of Antibiotics. Link
-
Nudelman, I., et al. (2010). Redesign of Aminoglycosides for Treatment of Human Genetic Diseases Caused by Premature Stop Mutations. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Chemistry Portal. Selective Protection of Amines. Link
Sources
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. DK246180A - PROCEDURE FOR THE PREPARATION OF PAROMOMYCINE DERIVATIVES - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nonsense mutation suppression is enhanced by targeting different stages of the protein synthesis process | PLOS Biology [journals.plos.org]
- 7. Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Paromamine trihydrochloride in footprinting analysis of rRNA
Application Note: High-Resolution Chemical Footprinting of 16S rRNA using Paromamine Trihydrochloride
Abstract
This technical guide details the protocol for mapping the binding interface of This compound (the minimal pharmacophore of the neomycin/kanamycin class) on the 16S ribosomal RNA decoding center. Unlike its parent compounds (e.g., paromomycin), paromamine exhibits lower binding affinity, necessitating precise equilibrium conditions to capture the "footprint." This protocol utilizes Dimethyl Sulfate (DMS) and CMCT probing coupled with primer extension to identify the critical A1408 protection signature within Helix 44 (h44).
Introduction & Mechanistic Grounding
The Pharmacophore
Paromamine (4-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents rings I and II of the neomycin class aminoglycosides.[1] While rings III and IV of paromomycin contribute to binding affinity (
The Footprinting Principle
Chemical footprinting relies on the differential reactivity of nucleotides to alkylating agents in the presence vs. absence of a ligand.
-
DMS (Dimethyl Sulfate): Methylates the N1 position of Adenine and N3 of Cytosine.[2]
-
The Signal: Paromamine binds to the major groove of h44.[3] The canonical footprint is the protection of N1-A1408 from DMS methylation. In the unbound state, A1408 is accessible; upon binding, paromamine forms a pseudo-base pair with A1408, shielding it from DMS.
The Trihydrochloride Factor
Paromamine is supplied as a trihydrochloride salt (
-
Critical Variable: The salt form is highly acidic. Dissolving this compound directly into a binding buffer without pH correction will acidify the reaction (often dropping pH < 6.0), destabilizing the rRNA tertiary structure and preventing drug binding. This protocol includes a mandatory neutralization step.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the footprinting experiment, highlighting the critical branching points for control samples.
Caption: Figure 1. Logical workflow for paromamine-rRNA footprinting. Note the parallel processing of Apo-controls and Sequencing ladders to validate band positions.
Materials & Reagents
| Component | Specification | Notes |
| Ligand | This compound | Hygroscopic.[1] Store desicated at -20°C. |
| Target | E. coli 16S rRNA (or 30S subunits) | 10 pmol per reaction.[1] |
| Probe A | Dimethyl Sulfate (DMS) | TOXIC. Methylates A(N1), C(N3).[1] |
| Probe B | CMCT (Carbodiimide) | Modifies U(N3), G(N1).[1][4] |
| Buffer | HEPES-KOH (pH 7.[1]5) | Avoid Tris if using DEPC (Tris reacts). |
| Ions | Magnesium Acetate ( | Essential for RNA folding.[1] |
| Enzyme | AMV Reverse Transcriptase | High processivity for structural stops.[1] |
Detailed Protocol
Phase 1: Ligand Preparation (The "Acid Trap")
Context: Many experiments fail here because the drug stock acidifies the buffer.
-
Weigh this compound to prepare a 100 mM stock in DEPC-treated water.
-
Check pH using a micro-strip.[1] It will likely be acidic (
pH 3-4).[1] -
Neutralization: Carefully adjust the stock to pH 7.0 using dilute KOH. Do not use NaOH if possible, as
is preferred for ribosomal stability.[1] -
Prepare serial dilutions (0.1 mM, 1 mM, 10 mM) in the Folding Buffer .
Phase 2: RNA Folding & Binding Equilibrium
-
Folding Mix: Dilute 16S rRNA (10 pmol/reaction) in
L of Folding Buffer ( HEPES-KOH pH 7.5, , ). -
Renaturation: Incubate at 80°C for 2 min , then 60°C for 10 min , then slow cool to 37°C .
-
Why? This removes alternative secondary structures and ensures the A-site is properly formed.
-
-
Binding: Add
L of Paromamine stock (at desired final concentration) to the folded RNA.-
Recommended Range: 0
M (Control), 10 M, 100 M, 500 M, 1 mM. -
Note: Paromamine requires higher concentrations than Paromomycin due to the lack of rings III/IV.
-
-
Incubation: Incubate at 37°C for 30 minutes to reach equilibrium.
Phase 3: Chemical Probing (DMS)
Safety: Perform in a fume hood. DMS is a volatile carcinogen.
-
Probing: Add
L of diluted DMS (1:10 dilution in ethanol) to the L reaction. -
Kinetics: Incubate at 37°C for 10 minutes .
-
Optimization: If "single-hit" kinetics are not achieved (too many stops), reduce time to 5 mins or dilute DMS further.
-
-
Quenching: Stop reaction immediately by adding
L of Stop Buffer ( Sodium Acetate pH 5.2, -mercaptoethanol). -
Precipitation: Add
L of 100% Ethanol. Precipitate at -80°C for 30 mins. Spin, wash with 70% EtOH, and air dry.[2]
Phase 4: Primer Extension (Readout)
-
Annealing: Resuspend RNA in
L water.[1] Add L of P-labeled (or fluorescent) primer complementary to the 16S region 1490-1510 (downstream of the A-site). -
Extension: Add AMV RT buffer, dNTPs, and AMV Reverse Transcriptase. Incubate at 42°C for 45 mins .
-
Analysis: Run samples on a 8% denaturing polyacrylamide sequencing gel alongside a sequencing ladder (G/A/T/C).
Data Analysis & Interpretation
The Paromamine Signature
When analyzing the gel, compare the Apo-Control lane to the Paromamine lanes.
| Nucleotide (E. coli numbering) | Observation in Apo-Control | Observation with Paromamine | Interpretation |
| A1408 | Dark Band (Strong DMS reactivity at N1) | Faint / Absent Band | Primary Footprint. Drug shields N1 from DMS.[1] |
| G1494 | Variable (Weak) | Variable | Paromamine binds the C1407-G1494 pair, potentially altering reactivity.[1] |
| A1492 / A1493 | Faint (Dynamic) | Faint / Unchanged | Note: While paromamine causes these to "flip out," N1 accessibility often remains similar to apo-state in DMS probing.[1] The protection of A1408 is the definitive diagnostic. |
Interaction Map
Caption: Figure 2.[1] Mechanistic interaction map. Paromamine binding directly shields A1408 from DMS methylation, creating the "footprint."
Troubleshooting & Controls
-
No Footprint Observed:
-
High Background (Stops everywhere):
-
Cause: RNA degradation or over-modification.
-
Fix: Reduce DMS incubation time or use fresh RNA.
-
-
Secondary Hits:
References
-
Moazed, D., & Noller, H. F. (1987). Interaction of antibiotics with functional sites in 16S ribosomal RNA.[1] Nature, 327(6121), 389–394.[1] Link
-
Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of E. coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[1] Science, 274(5291), 1367–1371.[1] Link
-
Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647–658.[1] Link
-
Recht, M. I., Douthwaite, S., & Puglisi, J. D. (1999). Basis for prokaryotic specificity of action of aminoglycoside antibiotics.[1] The EMBO Journal, 18(11), 3133–3138. Link
-
Merryman, C., & Noller, H. F. (1998). Footprinting and modification-interference analysis of binding sites on RNA.[1] RNA: Protein Interactions, A Practical Approach, 237-253.[1] Link
Sources
- 1. Paromamine | C12H25N3O7 | CID 439560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Paromamine Trihydrochloride Stock Solutions for Research Applications
Abstract
This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of Paromamine trihydrochloride (CAS 18685-97-7), an aminoglycoside antibiotic. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and safety of experiments involving this compound. This guide synthesizes chemical property data, established laboratory practices for aminoglycosides, and critical safety protocols to deliver a self-validating methodology.
Introduction: The Scientific Context of Paromamine
Paromamine is a core structural component of the larger paromomycin antibiotic complex and a member of the aminoglycoside class of antibiotics.[1] Its mechanism of action involves the high-affinity binding to the 30S ribosomal subunit in bacteria, which disrupts the translation process and inhibits protein synthesis.[1] This targeted action makes Paromamine and its derivatives valuable tools in antimicrobial research and for the development of novel therapeutic agents. The trihydrochloride salt form of Paromamine enhances its solubility in aqueous solutions, a critical attribute for its application in a wide range of biological experiments.[1]
Accurate and consistent preparation of stock solutions is a fundamental prerequisite for obtaining reliable and reproducible experimental results. Factors such as solvent choice, concentration, sterilization method, and storage conditions can significantly impact the stability and efficacy of the antibiotic solution. This document provides a robust framework for navigating these critical parameters.
Core Reagent Properties and Safety Mandates
A thorough understanding of the chemical and safety properties of this compound is essential for its proper handling and use.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. These values are critical for accurate calculations and solution preparation.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Neomycin Sulfate EP Impurity D TriHCl | [1][2] |
| CAS Number | 18685-97-7 | [2][3][4] |
| Molecular Formula | C₁₂H₂₅N₃O₇·3HCl | [2] |
| Molecular Weight | 432.73 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | General chemical data |
| Solubility | Soluble in water. The trihydrochloride form enhances water solubility. | [1] |
Note: Specific quantitative solubility data (e.g., mg/mL in water) is not consistently available in public literature. It is recommended to empirically test solubility for high-concentration needs or consult the supplier's certificate of analysis.
Critical Safety and Handling Precautions
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or latex gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powder outside of a chemical fume hood, a NIOSH/MSHA-approved respirator is recommended to avoid inhalation of dust.[5]
Work Environment:
-
Handle the powdered form of the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the workspace.[5]
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution of this compound in sterile, nuclease-free water. This concentration is a common starting point for many applications and can be easily diluted to achieve desired working concentrations.
Required Materials and Equipment
-
This compound powder (CAS 18685-97-7)
-
Sterile, nuclease-free water (or Water for Injection, WFI)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Analytical balance (accurate to 0.001 g)
-
Vortex mixer
-
Sterile, disposable syringes (10-20 mL)
-
Sterile, syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile, microcentrifuge tubes or cryovials for aliquoting
-
Pipettes and sterile tips
Step-by-Step Preparation Workflow
The following workflow ensures the accurate and sterile preparation of the stock solution.
Caption: Workflow for this compound Stock Preparation.
Detailed Protocol Steps
-
Calculation: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.
-
Calculation: 10 mL * 10 mg/mL = 100 mg
-
-
Weighing: Tare a sterile weigh boat on an analytical balance. Carefully weigh out 100 mg of the this compound powder.
-
Solvent Preparation: Using a sterile pipette, transfer 10 mL of sterile, nuclease-free water into a sterile 50 mL conical tube. Using a larger tube provides space for effective vortexing.
-
Dissolution: Carefully transfer the weighed powder into the conical tube containing the water. Cap the tube tightly and vortex the solution until the powder is completely dissolved. The final solution should be clear and free of any particulates.
-
Sterilization: This is a critical step to prevent contamination of your experiments.
-
Draw the Paromamine solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile conical tube. This process removes any potential bacterial contaminants. General protocols for antibiotic stock solutions recommend this method.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 0.5 mL or 1 mL) in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name ("Paromamine HCl"), concentration (10 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C. While specific stability data for this compound is limited, storing antibiotic stock solutions at -20°C is a standard laboratory practice to ensure long-term stability.[6]
-
Stability and Storage Recommendations
The long-term efficacy of your this compound stock solution is dependent on proper storage.
-
Storage Temperature: Store aliquots at -20°C for long-term storage (months). For short-term use (days), a refrigerated temperature of 2-8°C may be acceptable, though -20°C is always preferred to minimize degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. The use of single-use aliquots is the most effective strategy to maintain the integrity of the stock solution.
-
Light Sensitivity: Many chemical compounds, including some antibiotics, are sensitive to light.[7][8] While specific photostability data for Paromamine is not widely published, it is best practice to store the aliquots in an opaque container or a freezer box protected from light.
Application Guidelines: Dilution to Working Concentrations
The final concentration of Paromamine used in an experiment (the "working concentration") will depend on the specific application, such as the target organism and the experimental goal.
Calculating Dilutions
The following formula can be used to calculate the volume of stock solution needed to achieve a desired working concentration in a specific volume of media:
V₁C₁ = V₂C₂
Where:
-
V₁ = Volume of the stock solution needed
-
C₁ = Concentration of the stock solution (e.g., 10 mg/mL or 10,000 µg/mL)
-
V₂ = Final volume of the media
-
C₂ = Desired working concentration (e.g., 10 µg/mL)
Example Calculation: To prepare 100 mL of bacterial growth media with a final Paromamine concentration of 10 µg/mL using a 10 mg/mL stock solution:
-
Convert stock concentration to µg/mL: 10 mg/mL = 10,000 µg/mL
-
Rearrange the formula: V₁ = (V₂C₂) / C₁
-
Calculate: V₁ = (100 mL * 10 µg/mL) / 10,000 µg/mL = 0.1 mL or 100 µL
Therefore, you would add 100 µL of the 10 mg/mL stock solution to 100 mL of media.
Note: As specific working concentrations for this compound are not well-documented in literature, it is recommended to perform a dose-response or Minimum Inhibitory Concentration (MIC) experiment to determine the optimal concentration for your specific E. coli strain or other target organisms.
Quality Control and Best Practices
-
Visual Inspection: Before each use, visually inspect the thawed aliquot. Do not use if the solution appears cloudy, discolored, or contains precipitates.
-
Aseptic Technique: Always use sterile tips and tubes when handling the stock solution to prevent microbial contamination.
-
Documentation: Maintain a detailed log of stock solution preparation, including lot number, date, and initials of the preparer.
Conclusion
This application note provides a scientifically grounded and safety-conscious protocol for the preparation of this compound stock solutions. By adhering to these guidelines on accurate weighing, sterile technique, and proper storage, researchers can ensure the integrity and reliability of their experimental results. The causality-driven explanations for each step aim to empower scientists to make informed decisions in their laboratory work.
References
-
Pharmaffiliates. Neomycin Trisulfate Hydrate - Impurity D (Trihydrochloride Salt). [Link]
-
Barrick Lab, The University of Texas at Austin. ProtocolsAntibioticStockSolutions. [Link]
-
Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Malta Journal of Health Sciences. [Link]
-
PubChem, National Institutes of Health. Paromamine. [Link]
-
ResearchGate. Stability data for paromomycin. [Link]
-
PMC, National Institutes of Health. Updated List of Light-Sensitive Oral Medications. [Link]
-
PubMed, National Institutes of Health. Biosynthesis of paromamine derivatives in engineered Escherichia coli by heterologous expression. [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. [Link]
-
Working concentration Antibiotic Stock solution. Unknown Source. [Link]
-
PMC, National Institutes of Health. Light-Sensitive Injectable Prescription Drugs. [Link]
-
PMC, National Institutes of Health. Light-Sensitive Injectable Prescription Drugs—2022. [Link]
-
PubMed, National Institutes of Health. Isolation of kanamycin and paromamine inactivated by E. coli carrying R factor. [Link]
-
Centers for Disease Control and Prevention. Antibiotics Tested by NARMS. [Link]
-
Investigative Ophthalmology & Visual Science. A Novel Visual Psychometric Test for Light-Induced Discomfort Using Red and Blue Light Stimuli Under Binocular and Monocular Viewing Conditions. [Link]
Sources
- 1. CAS 18685-97-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Neomycin Sulfate EP Impurity D TriHCl (Paromamine TriHCl) [cymitquimica.com]
- 3. 18685-97-7|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Updated List of Light-Sensitive Oral Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Paromamine Trihydrochloride as a Structural Probe for Aminoglycoside Resistance Mechanisms
Abstract
Paromamine trihydrochloride (Paromamine 3HCl) is the salt form of a pseudo-disaccharide intermediate central to the biosynthesis of 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides. Lacking the distal rings (III and IV) found in mature antibiotics like paromomycin, neomycin, and kanamycin, paromamine serves as a critical "minimal pharmacophore." This application note details protocols for using Paromamine 3HCl to deconstruct the molecular basis of antibiotic resistance, specifically distinguishing between steric hindrance at the ribosomal A-site and enzymatic modification by Aminoglycoside Modifying Enzymes (AMEs).
Introduction: The "Minimal Core" Strategy
In the study of antibiotic resistance, full-size aminoglycosides (e.g., Neomycin B) present a complex binding surface. Paromamine consists solely of Ring I (2-amino-2-deoxy-α-D-glucopyranose) linked to Ring II (2-deoxystreptamine).
Why use Paromamine?
-
Substrate Promiscuity Profiling: It determines if an AME requires the distal rings for recognition or if the core scaffold is sufficient for catalysis.
-
Ribosomal Crystallography: Its smaller size allows for higher-resolution mapping of the conserved H69 and h44 interactions within the 16S rRNA A-site, without the disorder often caused by flexible distal rings.
-
Biosynthetic Elucidation: It is the branch-point substrate for methyltransferases (e.g., GenK) and dehydrogenases in the synthesis of gentamicin and kanamycin families.
Structural Logic of Paromamine
The following diagram illustrates Paromamine's position as the structural core of major aminoglycoside classes.
Figure 1: Paromamine serves as the structural precursor to both 4,5- and 4,6-disubstituted aminoglycosides, making it a universal probe for enzymes acting on the 2-deoxystreptamine core.
Mechanistic Profiling of Aminoglycoside Phosphotransferases (APH)
The most common resistance mechanism is the phosphorylation of hydroxyl groups. The enzyme APH(3')-IIIa is a classic example that confers resistance to neomycin and kanamycin. Paromamine contains the critical 3'-OH group on Ring I, making it a candidate substrate.
Protocol A: Spectrophotometric Coupled Enzyme Assay
This assay measures the release of ADP during the phosphorylation of Paromamine. It couples the APH reaction to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), resulting in NADH oxidation (absorbance decrease at 340 nm).
Materials
-
Substrate: this compound (Stock: 10 mM in water, pH adjusted to 7.0).
-
Enzyme: Purified APH(3')-IIIa (or target kinase).
-
Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 40 mM KCl.
-
Cofactor: ATP (Stock: 10 mM).
Step-by-Step Workflow
-
Buffer Prep: Prepare the master mix containing Buffer, Coupling Mix, and ATP (1 mM final).
-
Baseline: Aliquot 190 µL of master mix into a UV-transparent 96-well plate. Monitor
for 2 minutes to ensure stability (no spontaneous NADH oxidation). -
Initiation: Add 10 µL of Paromamine 3HCl (varying concentrations: 0.5 µM – 500 µM).
-
Note: Ensure the Paromamine stock is pH-neutralized. The trihydrochloride salt is acidic and can inhibit the coupling enzymes if unbuffered.
-
-
Enzyme Addition: Add purified APH enzyme (final conc. 10–50 nM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm ($ \epsilon_{340} = 6220 , M^{-1}cm^{-1} $) for 10 minutes at 25°C.
Data Analysis & Interpretation
Calculate the initial velocity (
| Observation | Mechanistic Implication |
| High | The enzyme efficiently recognizes the core (Rings I & II). Resistance is likely broad-spectrum. |
| No Activity ( | The enzyme requires distal contacts (Ring III/IV) for binding or orientation. |
| High | Paromamine binds loosely. The distal rings of full antibiotics likely provide necessary binding energy (entropy gain). |
Investigating Ribosomal Resistance (Methylation)
Ribosomal methyltransferases (e.g., ArmA, RmtB) methylate residue G1405 or A1408 in the 16S rRNA, sterically blocking drug binding.
Protocol B: Fluorescence Displacement Assay
Since Paromamine has lower affinity than Neomycin, it can be used in competition assays to determine the "cost" of resistance mutations or methylations on core binding.
Workflow Logic
-
Complex Formation: Bind a fluorescently labeled high-affinity probe (e.g., Paromomycin-Coumarin) to the bacterial ribosome (Wild Type vs. Methylated).
-
Titration: Titrate Paromamine 3HCl into the complex.
-
Readout: If Paromamine displaces the probe, fluorescence anisotropy changes.
-
Result: In methylated ribosomes, if Paromamine cannot displace the probe even at high concentrations, the methylation sterically hinders the core binding site (Ring I/II interface).
-
Figure 2: Decision tree for categorizing resistance mechanisms using Paromamine as a probe.
Critical Technical Considerations
Solubility and pH Control
Paromamine is supplied as a trihydrochloride salt.
-
Issue: Dissolving 10 mg in 1 mL water yields a highly acidic solution (pH ~2-3).
-
Impact: This acidity will denature enzymes (APH/AAC) and hydrolyze NADH in coupled assays.
-
Correction: Always dissolve in a strong buffer (e.g., 100 mM HEPES or Tris) or manually adjust the stock solution pH to 7.0 using NaOH before adding to the assay.
Stability[1][2]
-
Storage: Store solid at -20°C (hygroscopic).
-
Solution: Aqueous solutions are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles which can promote hydrolysis of the glycosidic bond between Ring I and II.
References
-
Structure and Promiscuity of APH(3')-IIIa: Fong, D. H., & Berghuis, A. M. (2002). Substrate promiscuity of an aminoglycoside antibiotic resistance enzyme via target mimicry.[1] The EMBO Journal, 21(10), 2323–2331.
-
Ribosomal Binding Mechanisms: Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647-658.
-
Aminoglycoside Modifying Enzymes (Review): Ramirez, M. S., & Tolmasky, M. E. (2010).[2] Aminoglycoside modifying enzymes.[2][3][4][5] Drug Resistance Updates, 13(6), 151-171.
-
Kinetic Assay Protocols: McKay, G. A., & Wright, G. D. (1995). Kinetic mechanism of aminoglycoside phosphotransferase type IIIa: Evidence for a Theorell-Chance mechanism. Journal of Biological Chemistry, 270(42), 24686-24692.
Sources
- 1. Substrate promiscuity of an aminoglycoside antibiotic resistance enzyme via target mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Mechanisms of Action and Resistance [ouci.dntb.gov.ua]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paromamine trihydrochloride solubility issues in different buffers
Topic: Solubility & Buffer Compatibility Guide
Introduction
Welcome to the technical support hub for Paromamine Trihydrochloride (Paromamine 3HCl) . This guide addresses the common "solubility" issues reported by researchers.
The Core Insight: Most reported solubility failures with Paromamine 3HCl are not true insolubility events but pH-mediated system failures . Paromamine 3HCl is a highly acidic salt (
Module 1: The Chemistry of Solubility
To troubleshoot effectively, you must understand the ionic behavior of the molecule in solution.
The "Acid Bomb" Effect
Paromamine is an aminocyclitol antibiotic fragment. In its supplied form, it is a trihydrochloride salt .
-
Dissociation:
-
Consequence: Dissolving 10 mM of Paromamine 3HCl releases approximately 30 mM of protons (
). -
Impact: In a weak buffer (like 10 mM PBS), the buffering capacity is overwhelmed, dropping the solution pH to ~3.0–4.0. This is often mistaken for "insolubility" because the target protein/cell in the assay precipitates or dies.
The Common Ion Effect
While Paromamine is highly water-soluble (>50 mg/mL), its solubility decreases in buffers with high chloride concentrations (e.g., high-salt PBS or NaCl-supplemented Tris) due to the Common Ion Effect . The abundance of
Module 2: Buffer Compatibility Matrix
Use this matrix to select the correct solvent system for your concentration requirements.
| Solvent / Buffer | Max Solubility (Est.)[1] | Risk Level | Technical Notes |
| Water (Milli-Q) | > 100 mg/mL | Low | Recommended for Stock. Acidic (pH ~4). Must be diluted into buffered media. |
| PBS (1X, pH 7.4) | ~ 10 mg/mL | High | Risk of pH Crash. The phosphate buffer capacity is too weak to neutralize the 3HCl at high concentrations. |
| Tris-HCl (50mM) | ~ 20-30 mg/mL | Medium | Better buffering capacity than PBS, but temperature-dependent pH changes can cause precipitation at |
| HEPES (100mM) | > 50 mg/mL | Low | Best Buffer. High capacity at physiological pH. Minimal interference with aminoglycoside activity. |
| Culture Media | < 5 mg/mL | High | Precipitation Risk. Divalent cations ( |
Module 3: Troubleshooting Guide (Q&A)
Scenario A: The "Fake" Precipitate
Q: "I dissolved Paromamine 3HCl in PBS, and my protein assay precipitated immediately. Is the drug insoluble?"
A: The drug is likely soluble, but you crashed the pH.
-
Diagnosis: Check the pH of your solution.[1][2][3] It is likely acidic (< pH 5.0).[1] This acidity denatured your assay protein, causing it to precipitate, not the drug.
-
Solution: Prepare a concentrated stock in water first. Check the pH. Then, dilute this stock into a high-capacity buffer (like 100 mM HEPES or 100 mM Tris) rather than weak PBS.
Scenario B: Cold Storage Crystallization
Q: "My stock solution was clear at room temperature but formed crystals at
A: This is a thermodynamic solubility limit issue intensified by the Common Ion Effect.
-
Mechanism: Solubility decreases as temperature drops. If you used a buffer containing Cl- (like PBS or Tris-HCl), the excess chloride ions forced the salt out of solution.
-
Solution: Warm the solution to
and vortex. For future stocks, reduce the concentration or store as single-use aliquots at to avoid freeze-thaw cycling.
Scenario C: Neutralization Cloudiness
Q: "I tried to neutralize the acidic stock with NaOH, and a white cloud formed."
A: You created a local "Free Base" supersaturation zone.
-
Mechanism: Aminoglycosides are less soluble as free bases (uncharged) than as salts. Adding strong NaOH creates a localized zone of pH > 10, causing the Paromamine to deprotonate and crash out.
-
Solution: Add the NaOH very slowly with rapid stirring. Alternatively, use a concentrated buffer (e.g., 1 M HEPES pH 7.5) to adjust the pH rather than a strong base.
Module 4: Validated Preparation Protocol
Objective: Prepare a stable 50 mM Stock Solution (pH 7.4).
Workflow Visualization
Figure 1: Correct dissolution workflow to prevent pH shock and precipitation.
Step-by-Step Methodology
-
Weighing: Calculate the mass required for 50 mM.
-
Formula:
-
Note: Ensure you use the MW of the salt form (~323.35 g/mol + HCl weights
432.7 g/mol , check specific lot CoA).
-
-
Initial Dissolution: Add powder to 80% of the final target volume using pure water (not buffer).
-
Why? Water allows faster dissolution without ionic interference.
-
-
pH Adjustment (The Critical Step):
-
Finalize: Add water to reach final volume.
-
Sterilization: Use a 0.22 µm PES or PVDF syringe filter. Do not autoclave , as aminoglycosides can degrade thermally at high pressures.
Module 5: Diagnostic Decision Tree
Use this flow to identify why your experiment might be failing due to "solubility" issues.
Figure 2: Troubleshooting logic for solubility and stability issues.
References
-
PubChem. (2025).[6][7] this compound - Compound Summary. National Library of Medicine. Link
-
BOC Sciences. (2025).[8] this compound Product Information.
-
Cayman Chemical. (2022).[9] Paromomycin (sulfate) Product Insert. (Referenced for general aminoglycoside salt solubility in PBS). Link
-
Dissolution Technologies. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids. (Referenced for Buffer Capacity/pKa data). Link
-
Core.ac.uk. (2022). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient. (Referenced for Common Ion Effect on HCl salts).[1] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dechra.co.uk [dechra.co.uk]
- 3. reddit.com [reddit.com]
- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Spermidine trihydrochloride | C7H22Cl3N3 | CID 9539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paromamine | C12H25N3O7 | CID 439560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. paromamine | 534-47-4 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Paromamine Trihydrochloride Concentration for In Vitro Assays
Welcome to the technical support center for Paromamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in in vitro assays. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientific integrity and reproducible results.
Introduction to this compound
Paromamine is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity.[1] Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death. The trihydrochloride salt form enhances its solubility in aqueous solutions, a critical feature for its application in various in vitro experimental setups.[2] While highly effective against a range of bacteria, like all aminoglycosides, careful optimization of its concentration is paramount to avoid potential cytotoxicity and off-target effects in eukaryotic cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a protein synthesis inhibitor. It specifically binds to the A site of the 16S ribosomal RNA within the 30S ribosomal subunit of bacteria. This binding interferes with the fidelity of translation, causing the production of defective polypeptide chains, which leads to bacterial cell death.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in water.[2] For cell culture applications, it is recommended to use sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) to prepare stock solutions.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, a stock solution can be stored at 4°C for a few weeks. Always protect the solution from light.
Q4: Can I use this compound in mammalian cell culture?
A4: Yes, but with caution. While its primary target is the bacterial ribosome, high concentrations of aminoglycosides can have off-target effects and exhibit cytotoxicity in mammalian cells. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and IC50?
A5: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] IC50 (half-maximal inhibitory concentration), in the context of cytotoxicity, is the concentration of a substance that reduces the viability of a cell population by 50%.[4]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in uninfected mammalian cell cultures. | Cytotoxicity: The concentration of this compound is too high for the specific cell line being used. | Determine the IC50: Perform a dose-response experiment to find the half-maximal inhibitory concentration (IC50) for your cell line. Use a concentration well below the IC50 for your experiments. |
| Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells. | Use a biocompatible solvent: Prepare stock solutions in sterile water or PBS. Ensure the final concentration of any organic solvent (if used) is non-toxic to your cells (typically <0.1%). | |
| Inconsistent or no antibacterial effect observed. | Incorrect Concentration: Errors in calculation or dilution of the stock solution. | Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. |
| Degradation of the compound: Improper storage or handling of the stock solution. | Proper storage: Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to aminoglycosides. | Use a susceptible strain: Confirm the susceptibility of your bacterial strain to Paromamine or other aminoglycosides. | |
| Precipitation of the compound in culture medium. | Solubility Issues: The concentration of this compound may exceed its solubility limit in the culture medium. | Check solubility limits: While generally water-soluble, high concentrations in complex media could lead to precipitation. Prepare stock solutions at a higher concentration and dilute further in the final medium. |
| pH or salt concentration of the medium: The specific formulation of the culture medium may affect the solubility of the compound. | Test in different media: If problems persist, test the solubility in a simpler buffered solution before adding to the complete medium. |
Experimental Protocols
Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Workflow:
Caption: Workflow for MIC Determination.
Step-by-Step Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution in sterile water and filter-sterilize.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Cytotoxicity (IC50) in Mammalian Cells using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Workflow:
Caption: Workflow for IC50 Determination.
Step-by-Step Procedure:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Data Interpretation and Best Practices
-
Dose-Response Curve: A sigmoidal dose-response curve is expected for both MIC and IC50 determination. The steepness of the curve can provide information about the compound's potency.
-
Controls are Critical: Always include appropriate positive and negative controls in your assays to ensure the validity of your results.
-
Cell Line Specificity: Be aware that the cytotoxic effects of this compound can vary significantly between different cell lines.[7] It is essential to determine the IC50 for each cell line you plan to use.
-
Stability in Media: While aqueous solutions of many hydrochloride salts are generally stable, it is good practice to prepare fresh working solutions. If long-term experiments are planned, the stability of this compound in your specific cell culture medium at 37°C should be considered.
Off-Target Effects
While this compound is designed to target bacterial ribosomes, it is important to consider potential off-target effects in eukaryotic systems, especially at higher concentrations. Aminoglycosides can interact with eukaryotic ribosomal RNA, albeit with lower affinity than with bacterial rRNA. This can lead to mistranslation and a general decrease in protein synthesis, contributing to cytotoxicity. When interpreting your results, consider the possibility that observed cellular effects may not solely be due to the intended antibacterial action, particularly in co-culture or infection models.
Concluding Remarks
Optimizing the concentration of this compound is a critical step for obtaining reliable and reproducible data in your in vitro assays. By understanding its mechanism of action, potential for cytotoxicity, and by employing systematic approaches to determine optimal working concentrations, you can harness its potent antibacterial properties while minimizing confounding off-target effects. This guide provides a framework for troubleshooting and protocol optimization. For further inquiries, please consult the relevant product documentation and scientific literature.
References
-
Bracke, M. E., et al. (2005). Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake. Toxicology in Vitro, 19(4), 533-546. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values (μg mL −1 ) and cLog P values a. [Download Table]. Retrieved from [Link]
-
Bogaerts, P., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 269-281. [Link]
-
ResearchGate. (n.d.). IC 50 values of tested samples against HepG2 cell line. [Download Table]. Retrieved from [Link]
-
Al-Salahi, R., et al. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. Antibiotics, 8(2), 52. [Link]
-
Mahadevappa, H. P., & Naidu, M. S. (1970). Stability characteristics of aqueous chloramine-T solutions. Talanta, 17(8), 770-772. [Link]
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. TWiki. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
PubChem. (n.d.). Paromamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fernández-García, E., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 17(2), 247. [Link]
-
MD Anderson Cancer Center. (n.d.). Recipes for Common Laboratory Solufions. Retrieved from [Link]
-
Endimiani, A., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Frontiers in Pharmacology, 13, 856930. [Link]
-
Kuzina, E., et al. (2025). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. Microorganisms, 13(1), 93. [Link]
-
de Fátima, A., et al. (2009). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. Molecules, 14(9), 3360-3373. [Link]
-
Wang, Y., et al. (2022). Sdy-1 Executes Antitumor Activity in HepG2 and HeLa Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. Marine Drugs, 20(2), 125. [Link]
-
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen. [Link]
-
The University of Texas MD Anderson Cancer Center. (n.d.). 1 Buffer Preparation. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2568. [Link]
-
Joesoef, M. R., et al. (1994). In Vitro Antibiotic Susceptibility of Neisseria gonorrhoeae in Jakarta, Indonesia. Antimicrobial Agents and Chemotherapy, 38(2), 324-327. [Link]
-
Golparian, D., et al. (2024). In vitro susceptibility of Neisseria gonorrhoeae to netilmicin and etimicin in comparison to gentamicin and other aminoglycoside. Journal of Antimicrobial Chemotherapy, 79(2), 333-341. [Link]
-
Singh, S., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 39, 107-120. [Link]
-
Johnson, C. E., et al. (2017). Stability of a pyrimethamine suspension compounded from bulk powder. American Journal of Health-System Pharmacy, 74(24), 2058-2062. [Link]
-
Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]
-
Ju, J., et al. (2023). Impacts of Indoor Dust Exposure on Human Colonic Cell Viability, Cytotoxicity and Apoptosis. Toxics, 11(8), 643. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Paromamine | C12H25N3O7 | CID 439560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. apec.org [apec.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Paromamine trihydrochloride experiments
Topic: Troubleshooting Inconsistent Experimental Results
Status: Active Specialist: Senior Application Scientist, Aminoglycoside Chemistry Last Updated: February 21, 2026
Introduction
Inconsistent data with Paromamine trihydrochloride (Paromamine 3HCl) is a frequent pain point in translational research. As a precursor to paromomycin and a ribosome-targeting probe, its behavior is governed by two often-overlooked factors: hygroscopicity and cationic competition .
Unlike standard small molecules, Paromamine 3HCl is a highly polar, polycationic aminoglycoside fragment. It does not passively diffuse into cells; it requires active transport dependent on membrane potential. Consequently, minor variances in your media’s pH or ion content can shift your IC50/MIC values by orders of magnitude.
This guide isolates the three most common sources of variability: Reagent Handling , Media Chemistry , and Analytical Detection .
Module 1: Reagent Integrity & Solubilization
Symptom: “My stock solution concentration seems lower than calculated, or the compound is killing cells immediately upon addition regardless of dosage.”
The Root Causes
-
Hygroscopic Weight Error: Paromamine 3HCl is extremely hygroscopic. If the vial is opened in ambient humidity, it absorbs water rapidly. Weighing "10 mg" of a wet powder means you are actually weighing ~8 mg of drug and 2 mg of water, introducing a systematic concentration error.
-
The "Trihydrochloride" Acid Shock: The "3HCl" moiety means that for every molecule of Paromamine, you are releasing three equivalents of hydrochloric acid upon dissolution. Dissolving this in unbuffered water creates a highly acidic solution (pH < 3.0), which can cause non-specific cytotoxicity or precipitate media components.
Troubleshooting Protocol
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature before opening to prevent condensation. |
| 2 | Desiccate | Store stock powder in a desiccator with active silica or |
| 3 | Weighing | Do not weigh open powder. Use the "Weighing by Difference" method (Weight of vial before - Weight of vial after transfer). |
| 4 | Solvent | Dissolve in a buffered solution (e.g., PBS or HEPES, pH 7.4) rather than pure water to neutralize the acidic protons immediately. |
| 5 | Sterilization | Use 0.22 µm PES filters. Avoid cellulose acetate , which can bind aminoglycosides. |
Module 2: Biological Assay Variability (MIC/IC50)
Symptom: “My MIC values fluctuate between experiments, or the drug appears inactive.”
The Root Cause: Cation Antagonism & pH
Aminoglycosides like Paromamine bind to the bacterial 16S rRNA A-site.[1] However, before they reach the ribosome, they must cross the outer membrane.
-
Cation Competition: Divalent cations (
, ) stabilize the bacterial outer membrane (LPS). Excess cations compete with Paromamine for binding sites on the LPS, effectively "locking the door" against the drug. -
pH Dependency: The amino groups on Paromamine must be positively charged to bind the ribosome, but uptake is favored by an electrochemical gradient. Paradoxically, acidic pH (low pH) drastically reduces aminoglycoside activity (up to 20-fold reduction at pH 6.0 vs pH 7.5) due to reduced uptake and altered ribosomal binding kinetics.
Visualizing the Interference
The following diagram illustrates how environmental factors block Paromamine's path to the ribosome.
Figure 1: Mechanism of Cationic Antagonism. High concentrations of divalent cations (
The "Gold Standard" Media Protocol
To ensure reproducibility, you must standardize the ionic environment.
-
Use CAMHB: Always use Cation-Adjusted Mueller-Hinton Broth .
-
Check pH: Final media pH must be 7.2 – 7.4 .
-
If pH < 7.0: Activity drops significantly.
-
If pH > 8.0: Activity increases artificially (alkaline enhancement).
-
Module 3: Analytical Detection (HPLC/LC-MS)
Symptom: “I injected the sample into the HPLC, but I see no peak or a messy baseline.”
The Root Cause: Lack of Chromophore
Paromamine lacks a conjugated
Recommended Detection Methods
| Method | Suitability | Notes |
| ELSD / CAD | High | Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal detectors ideal for non-chromophoric salts.[5] |
| LC-MS | High | Run in positive ion mode (ESI+). Look for the parent mass [M+H]+. Warning: Phosphate buffers suppress MS ionization. |
| Derivatization | Medium | Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC adds a fluorescent tag to the amine groups, making it detectable by UV/Fluorescence. |
HPLC Method Parameters (ELSD/MS Compatible)
-
Column: C18 or HILIC (Aminoglycosides are very polar and elute in the void volume on standard C18 without ion-pairing agents).
-
Mobile Phase: Water/Acetonitrile with 0.1% HFBA (Heptafluorobutyric acid) or TFA .
-
Why HFBA? It acts as an ion-pairing agent to retain the polar amine on a hydrophobic column.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]
-
PubChem. (2024). Paromamine - Compound Summary. National Library of Medicine. [Link]
-
Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Megran, D. W. (1991). Aminoglycosides: In vitro activity, polymorphism, and cation effects.[4] Clinical Microbiology Reviews. [Link]
-
Sedere. (2023). ELSD: Pharmaceutical Analysis of Aminoglycosides.[Link]
Sources
- 1. Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Paromamine Trihydrochloride Stability & Storage
Ticket ID: PM-HCl-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely working with Paromamine trihydrochloride (CAS: 18685-97-7), a critical aminoglycoside intermediate structurally related to Paromomycin and Neomycin.[1]
Because Paromamine lacks the extensive glycosylation of its parent compounds, researchers often overestimate its stability. It is a pseudo-disaccharide containing highly polar amine groups. In its trihydrochloride salt form, it is extremely hygroscopic and sensitive to oxidative discoloration in solution.
This guide replaces generic advice with chemically grounded protocols to ensure your experimental reproducibility.
Module 1: Preparation & Solubilization
"How do I get this into solution without degrading it?"
The Solubilization Protocol
Do not attempt to dissolve this compound in DMSO or Ethanol. Unlike many lipophilic drugs, aminoglycosides are highly polar sugar derivatives.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Water (Nuclease-free, HPLC grade) | High polarity of the hydrochloride salt requires a polar protic solvent.[1] |
| Solubility Limit | ~50 mg/mL | High solubility due to ionic lattice energy of the tri-HCl form. |
| Incompatible Solvents | DMSO, Ethanol, Methanol, DMF | Paromamine will precipitate or fail to dissolve.[1] |
| Sterilization | 0.22 µm PES/PVDF Filter | Do not autoclave. While aminoglycosides have moderate heat stability, autoclaving (121°C) risks hydrolysis of the glycosidic bond and pH drift. |
Critical Step: pH Management
This compound is acidic in solution due to the HCl counter-ions.
-
Initial pH: A 50 mg/mL solution will likely have a pH between 3.0 and 5.0.
-
Adjustment: If your application (e.g., cell culture) requires neutral pH, adjust carefully with dilute NaOH.[1]
-
Warning: Do not exceed pH 8.0. At alkaline pH, the amine groups become unprotonated, increasing susceptibility to oxidative cross-linking (browning) and nucleophilic attack.
Module 2: Storage & Stability
"How long can I keep it?"
Storage Logic Workflow
The following decision tree illustrates the mandatory workflow for preserving structural integrity.
Figure 1: Decision matrix for Paromamine storage.[1] Note the critical divergence between frozen and refrigerated solution stability.
Stability Data Summary
| State | Condition | Stability Estimate | Primary Degradation Mode |
| Solid | -20°C, Desiccated | > 2 Years | Hygroscopic clumping; Hydrolysis if wet.[1] |
| Solution | -20°C | 1 Month | Freeze-thaw induced precipitation.[1] |
| Solution | +4°C | < 48 Hours | Microbial growth; Amine oxidation. |
| Solution | +25°C (Room Temp) | < 8 Hours | Rapid oxidation (yellowing); Hydrolysis.[1] |
Module 3: Troubleshooting & FAQs
"Something looks wrong. What happened?"
Q1: My solution has turned a pale yellow/brown color. Is it still usable?
-
Diagnosis: Oxidation. The primary amine groups on the 2-deoxystreptamine ring have undergone oxidative degradation, likely forming Schiff bases or other conjugated impurities.
-
Verdict: Discard. While the antibiotic activity might partially remain, the oxidation products can be cytotoxic in cell culture, confounding your toxicity data.
-
Prevention: Degas buffers with nitrogen/argon before solubilization and minimize headspace in storage vials.
Q2: I see a white precipitate after thawing my aliquots.
-
Diagnosis: Salting Out / Crystal Seeding. this compound is a salt. During slow freezing, water crystallizes first, creating pockets of super-concentrated salt which may precipitate and fail to re-dissolve upon thawing.
-
Fix: Vortex vigorously at room temperature. If it does not dissolve, the precipitate may be a degradation product (polymerized amines).
-
Prevention: Flash-freeze aliquots in liquid nitrogen before placing them in the -20°C freezer to prevent phase separation.
Q3: Can I use DMSO to make a more concentrated stock?
-
Diagnosis: Solubility Mismatch. [1]
-
Expert Insight: Aminoglycosides are sugar-derived.[1] They are hydrophilic.[2] Adding DMSO (aprotic, organic) to a hydrochloride salt of a sugar often leads to immediate "oiling out" or precipitation.
-
Protocol: Stick to water or aqueous buffers (PBS, dilute acetic acid).
Module 4: Analytical Validation
"How do I prove it's still Paromamine?"
Standard UV spectrophotometry is ineffective because Paromamine lacks a strong chromophore (no conjugated double bonds). You cannot simply measure absorbance at 260/280 nm.
Recommended Assay: HPLC-ELSD or HPLC-PAD
To validate the purity of your stored solution, use the following chromatographic principles.
Figure 2: Analytical workflow. Note the requirement for Ion-Pairing agents (like HFBA or TFA) or HILIC columns due to high polarity.[1]
-
Column: C18 with Ion-Pairing (e.g., Pentafluoropropionic acid) OR HILIC (Hydrophilic Interaction Liquid Chromatography).[1]
-
Detector: ELSD (Evaporative Light Scattering) or PAD (Pulsed Amperometric Detection) are required.[1]
-
Reference Standard: Always run a fresh standard alongside stored samples.
References
-
PubChem. (n.d.). Paromamine | C12H25N3O7.[3] National Library of Medicine. Retrieved from [Link]
-
Liu, Y., et al. (2010).[4] Development and Validation of a Liquid Chromatography Method for the Analysis of Paromomycin Sulfate and its Impurities. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link][1][5][6]
- Mega, T., et al. (2023). Effect of pH and temperature on the biodegradation of aminoglycoside antibiotics. Applied Biological Chemistry.
Sources
Preventing degradation of Paromamine trihydrochloride during experiments
Executive Summary & Chemical Context[2][3][4][5][6]
Paromamine Trihydrochloride (CAS: 18685-97-7) is a critical aminoglycoside intermediate, structurally consisting of a 2-deoxystreptamine ring glycosidically linked to a glucosamine moiety.[1] As a trihydrochloride salt, it is engineered for improved water solubility and stability compared to its free base.
However, its stability is compromised by three primary vectors: Hygroscopicity , pH-induced reactivity , and Oxidative stress .[1] This guide provides a self-validating framework to neutralize these threats during storage, handling, and experimentation.
Key Physicochemical Properties
| Property | Specification | Implication for Stability |
| Form | White crystalline powder | Discoloration (yellowing) indicates oxidation.[1] |
| Salt Form | Trihydrochloride (3HCl) | Acidic in solution; protects amines from oxidation but highly hygroscopic.[1] |
| Solubility | >50 mg/mL in Water | Insoluble in organic solvents (EtOH, Acetone); precipitation risk if solvent exchanged.[1] |
| pKa | ~7.5 - 8.0 (Amino groups) | Deprotonation at pH > 8.0 increases reactivity (oxidation/chelation).[1] |
The Degradation Cascade (Visualized)
Understanding how Paromamine degrades is the first step to prevention. The diagram below illustrates the causal links between environmental exposure and chemical failure.
Figure 1: Causal pathways of Paromamine degradation.[1] Note that moisture is the primary gateway for physical instability, while pH dictates chemical reactivity.
Storage & Handling Protocols (The "Dry Chain")
Issue: The powder has turned sticky or formed a hard cake.
Diagnosis: Hygroscopic failure. The HCl salt lattice has absorbed atmospheric water, leading to deliquescence. This makes accurate weighing impossible and may accelerate hydrolysis.
Protocol: The Inert Handling Workflow
-
Receipt: Upon arrival, do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation on the cold solid.
-
Primary Storage: Store the bulk powder at -20°C with a desiccant pack.
-
Weighing (Critical Step):
-
Ideal: Weigh inside a glove box under Nitrogen/Argon.
-
Standard Lab: Use the "Aluminium Boat" technique.
-
Pre-weigh a disposable aluminium weighing boat.
-
Rapidly transfer the approximate amount of Paromamine.
-
Record the exact weight immediately.
-
Do not return unused powder to the stock vial if it has been exposed to humid air >2 minutes.
-
-
-
Resealing: Flush the headspace of the stock vial with Argon gas (if available) and seal with Parafilm before returning to -20°C.
Solubilization & Solution Stability[4]
Issue: "My stock solution changed color" or "Precipitated upon freezing."
Diagnosis: Oxidation (color change) or Solubility/Salt effect (precipitation).[1]
Protocol: Preparation of Stable Stock Solutions Do not store Paromamine in dilute working aliquots for long periods. Store as a high-concentration stock.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Nuclease-free Water or 0.1M Acetate Buffer (pH 5.[1]5) | Acidic/Neutral pH stabilizes the amine groups. |
| Concentration | 10 – 50 mg/mL | Higher concentrations are generally more stable chemically than dilute ones. |
| Filtration | 0.22 µm PES or PVDF | Do NOT autoclave. Thermal stress degrades aminoglycosides. |
| Storage | -20°C or -80°C | Prevents microbial growth and slows hydrolysis.[1] |
| Freeze/Thaw | Max 2 cycles | Repeated crystallization shears the molecule and alters effective concentration. |
Troubleshooting FAQ: Solution Chemistry
Q: Can I dissolve Paromamine in DMSO or Ethanol? A: No. Paromamine 3HCl is highly polar. It is practically insoluble in ethanol, acetone, or ether.[1][2] While it has limited solubility in DMSO, water is the superior solvent. If you must use an organic co-solvent, dissolve in water first, then dilute into the organic phase (watching for precipitation).[1]
Q: My buffer pH is 8.5. Is this safe?
A: Short-term only. At pH > 8.0, the ammonium groups (
Experimental Environment Risks
Issue: Loss of antimicrobial potency in culture media.
Diagnosis: Maillard Reaction or Competitive Inhibition.
Mechanism: Aminoglycosides contain free amine groups. If placed in media containing reducing sugars (Glucose, Fructose) and heated (e.g., during incubation >37°C), a Maillard reaction can occur, forming glycosylamine adducts that are biologically inactive.[1]
Prevention Strategy:
-
Add Last: Add Paromamine to the media after any autoclaving steps.
-
Temperature Control: If incubating at higher temperatures (e.g., 37°C or 42°C), ensure the Paromamine is added immediately prior to the experiment, not stored in the media for days.
Analytical Verification (Self-Validation)[1]
Before committing to expensive biological assays, validate the integrity of your Paromamine.
Workflow: The Purity Check
Figure 2: Decision tree for validating compound integrity prior to use.
Recommended TLC Method:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Methanol : Ammonium Hydroxide (20:1).[1]
-
Visualization: Ninhydrin stain (Amines turn purple/blue).[1] Impurities often appear as streaks or different Rf spots.
References
-
PubChem. (2025).[1][3] Paromamine | C12H25N3O7.[4][5][] National Library of Medicine. Available at: [Link][1]
-
FDA. (2014).[1] Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration. Available at: [Link][1]
-
Pragolab. (n.d.). Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation. (Referencing general aminoglycoside HPLC methods). Available at: [Link]
Sources
Addressing off-target effects of Paromamine trihydrochloride in cell-based assays
Technical Support Center: Paromamine Trihydrochloride in Cell-Based Assays
-
Product: this compound (Aminoglycoside fragment/intermediate)
-
Application: Nonsense Suppression (Readthrough) Screening, Ribosomal Structural Biology, Fragment-Based Drug Discovery.
-
Document Type: Troubleshooting Guide & FAQ (Level 3 Technical Support)
Introduction: The "Hidden" Variables in Aminoglycoside Assays
As Senior Application Scientists, we often see researchers treat this compound simply as a "weaker Paromomycin." This is a dangerous oversimplification. While it shares the neamine core (Rings I and II) responsible for binding the ribosomal decoding center, its lower affinity often necessitates higher molar concentrations to achieve biological effects.
This creates a unique experimental window where physicochemical off-target effects (acidity from the trihydrochloride salt, osmotic stress) can mask or mimic the biological off-target effects (mitochondrial inhibition, lysosomal trapping). This guide helps you decouple these variables to generate reproducible, publication-grade data.
Part 1: Formulation & Physicochemical Stability
Q: My cells detach or look unhealthy immediately (within 1-2 hours) after adding Paromamine. Is the compound toxic?
A: This is likely Acid Stress , not biological cytotoxicity. Paromamine is supplied as a trihydrochloride salt.[1] In unbuffered solutions (like water or saline) or low-capacity media, high concentrations (mM range) can drastically drop the pH.
-
The Mechanism: The 3 HCl molecules dissociate, protonating the medium. A drop in pH < 7.0 disrupts cellular adhesion proteins (integrins) and ion channels immediately.
-
The Fix:
-
Buffer the Stock: Do not dissolve directly in water. Use a high-capacity buffer like 100 mM HEPES or PBS (pH 7.4).
-
Check the Color: If using phenol red-containing media, the color should not turn yellow upon addition.
-
Neutralization Step: If high concentrations (>2 mM) are required, measure the pH of your stock solution and neutralize with small aliquots of 1N NaOH before adding to cells.
-
Q: How stable is Paromamine in culture media at 37°C?
A: Aminoglycosides are remarkably stable, but evaporation is your enemy.
-
Stability: Stable for >72 hours at 37°C. It resists thermal degradation better than many small molecules.
-
The Risk: In 96- or 384-well plates, edge-effect evaporation concentrates the drug. Since Paromamine requires high concentrations, a 10% volume loss can push the concentration into the necrotic range.
-
Protocol: Use gas-permeable plate seals or fill inter-well spaces with sterile PBS to mitigate evaporation.
Part 2: Cytotoxicity & Mitochondrial Interference
Q: I see a massive drop in signal using MTT/MTS assays, but the cells look morphologically intact. What is happening?
A: You are likely observing a Metabolic Artifact , not cell death. Aminoglycosides, including Paromamine, have a high affinity for the mitochondrial 12S rRNA (which resembles the bacterial 16S rRNA).
-
The Causality: Paromamine enters the mitochondria
Inhibits mitochondrial protein synthesis Reduces respiratory chain efficiency Lowers dehydrogenase activity. -
The Problem: MTT/MTS assays rely on mitochondrial dehydrogenase activity.[2] Paromamine suppresses this activity without necessarily killing the cell immediately. Your assay is measuring "mitochondrial depression," not "cell death."
Corrective Protocol: Distinguishing Cytostasis from Cytotoxicity
| Feature | Metabolic Assay (MTT/MTS/WST-1) | Membrane Integrity Assay (LDH/PI) | ATP Assay (CellTiter-Glo) |
| What it measures | Mitochondrial enzymatic activity | Cell membrane rupture | Total cellular energy |
| Paromamine Effect | False Positive Toxicity (Signal drops early due to mito-inhibition) | Accurate (Signal only appears upon necrosis) | Sensitive (Drops if mitochondria fail, predicting apoptosis) |
| Recommendation | Avoid for primary toxicity screens | Recommended for necrosis | Recommended for metabolic health |
Q: How do I confirm if the toxicity is lysosomal or mitochondrial?
A: Aminoglycosides are polycationic and get trapped in lysosomes (proton trapping), causing phospholipidosis (accumulation of lipids).
-
Visual Check: Look for "foamy" cytoplasm or enlarged vacuoles under phase contrast (40x). This indicates lysosomal stress.
-
Mitochondrial Check: Use a membrane potential dye (e.g., JC-1 or TMRE). Paromamine toxicity will cause depolarization (loss of red fluorescence/aggregate formation).
Part 3: Specificity & Readthrough Efficiency
Q: My "readthrough" signal (Luciferase/GFP) increases, but so does my Wild-Type (WT) control. Is this real?
A: This is Non-Specific Stabilization , a common artifact. Aminoglycosides can inhibit Nonsense-Mediated Decay (NMD).[3] Normally, mRNA with a premature termination codon (PTC) is degraded by NMD.[3][4] If Paromamine inhibits translation generally, it might inadvertently stabilize these mRNAs, leading to more protein without true readthrough.
-
The Control: You must normalize your PTC-reporter signal against a reporter that does not contain a stop codon (or contains a wild-type sequence) treated with the same concentration of Paromamine.
-
Calculation:
If Signal_WT drops significantly while Signal_PTC stays flat, your ratio goes up artificially.
Visualizing the Off-Target Pathways
The following diagram illustrates the dual-threat mechanism of Paromamine in eukaryotic cells: Lysosomal accumulation and Mitochondrial dysfunction.
Caption: Dual off-target toxicity pathways. Note that lysosomal trapping is the primary accumulation site, while mitochondrial binding drives metabolic assay artifacts.
Troubleshooting Workflow: The "Go/No-Go" Decision Tree
Use this logic flow to troubleshoot inconsistent data.
Caption: Step-by-step troubleshooting for Paromamine toxicity. Priority 1 is pH control due to the trihydrochloride salt form.
References
-
Prokhorova, I., et al. (2017). "Aminoglycoside interactions and impacts on the eukaryotic ribosome." Proceedings of the National Academy of Sciences, 114(51), E10899-E10908. Link
- Establishes the structural basis for aminoglycoside binding to eukaryotic 80S ribosomes and mitochondrial 12S rRNA.
-
Shulman, E., et al. (2014). "Designer Aminoglycosides that Selectively Inhibit Cytoplasmic Protein Synthesis." Journal of Biological Chemistry, 289(5), 2318-2330. Link
- Details the mechanism of mitochondrial toxicity and the separation of cytoplasmic vs. mitochondrial effects.
-
Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). "Aminoglycosides: Nephrotoxicity." Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012. Link
- The authoritative review on lysosomal accumulation (phospholipidosis) mechanisms applicable to cell culture models.
-
Baradaran-Heravi, A., et al. (2017). "Gentamicin B1 is a minor gentamicin component with major nonsense mutation suppression activity." Proceedings of the National Academy of Sciences, 114(13), 3479-3484. Link
- Provides standard protocols for dual-luciferase readthrough assays and normaliz
Sources
Structural Biology Technical Hub: Ribosome-Paromamine Complex Center
Status: Operational | Topic: 30S Subunit - Aminoglycoside Crystallography | Ticket ID: T30S-PARO-001[1]
Introduction: The Engineering of a Dynamic Complex
Welcome to the technical support hub. You are likely here because crystallizing the ribosome—a 2.5 MDa ribonucleoprotein complex—is difficult enough, but stabilizing a low-affinity fragment like Paromamine (rings I and II of Paromomycin) within the decoding center introduces unique thermodynamic and kinetic hurdles.[1]
Unlike full aminoglycosides, Paromamine lacks rings III and IV, which provide additional anchoring energy in the major groove of helix 44 (h44).[1] Consequently, its binding affinity (
This guide synthesizes protocols optimized for the Thermus thermophilus 30S subunit (T30S), the industry standard for aminoglycoside structural biology due to its robust diffraction properties.
Module 1: Core Protocols & Baseline Parameters
Before troubleshooting, ensure your baseline system matches the field-validated standards.[1] Deviations here are the root cause of 60% of failures.
The "Gold Standard" Crystallization Buffer
Thermus thermophilus 30S subunits crystallize in space group
| Component | Concentration | Function | Critical Note |
| Buffer | 100 mM HEPES-KOH (pH 7.5) | pH Maintenance | Avoid Cacodylate if using heavy metals later; otherwise acceptable.[1] |
| Precipitant | 15–20% (v/v) MPD | Lattice formation | 2-methyl-2,4-pentanediol is essential for T30S rod-like crystals.[1] |
| Salt (Monovalent) | 200 mM KCl + 75 mM NH | Ionic Strength | NH |
| Salt (Divalent) | 10–20 mM MgCl | RNA Stabilization | CRITICAL: <10 mM causes ribosome unfolding; >25 mM promotes non-specific aggregation.[1] |
| Reductant | 2–5 mM BME or TCEP | Oxidation prevention | Essential to prevent cross-linking of surface cysteines.[1] |
Ligand Preparation (Paromamine)
-
Stock Concentration: Dissolve Paromamine sulfate to 50–100 mM in water or crystallization buffer.[1]
-
pH Adjustment: Ensure the ligand stock pH is adjusted to 7.5. Acidic ligand stocks will crash the ribosome instantly.
Module 2: Troubleshooting & FAQs
Ticket #01: "My crystals crack or dissolve immediately upon soaking."
Diagnosis: This is a mechanical failure caused by the Induced Fit Mechanism . When Paromamine binds to the 16S rRNA A-site, it forces residues A1492 and A1493 to flip out of the internal loop of helix 44. This conformational change expands the local RNA architecture. If the crystal lattice packing is too tight (low solvent content), this expansion generates stress fractures.[1]
Solution Protocol:
-
Switch to Co-crystallization: Instead of soaking pre-grown crystals, incubate the 30S subunit with Paromamine before setting up drops.
-
Ratio: Mix ribosome:ligand at 1:100 to 1:300 molar excess.[1]
-
Incubation: 30 minutes at 37°C (activation)
1 hour at 20°C.
-
-
Step-Wise Soaking (If you must soak):
-
Do not transfer crystals directly into the final ligand concentration.
-
Ramp: Transfer crystal to 0.5 mM
Wait 15 min 2.0 mM Wait 15 min 10 mM (Final). -
This allows the lattice to micro-adjust to the conformational strain.
-
Ticket #02: "I see no electron density for Paromamine (Low Occupancy)."
Diagnosis:
Paromamine is a low-affinity binder (
Solution Protocol:
-
The "Maintain-the-Gain" Cryo Strategy:
-
Check Magnesium Levels:
Ticket #03: "The resolution is poor (>4.0 Å) compared to Apo crystals."[1]
Diagnosis: Ligand binding can induce disorder if the lattice contacts are perturbed. Alternatively, the crystal may be suffering from osmotic shock during the ligand addition.
Solution Protocol:
-
Dehydration Post-Soak:
-
After soaking, transfer the crystal to a drop with slightly higher MPD (e.g., if grown in 18%, move to 22%) for 1 hour. This shrinks the unit cell slightly, often improving order and diffraction limit.
-
-
Verify Isomorphism:
-
Calculate the unit cell dimensions. If the
-axis has changed by >2% compared to the Apo form, you have likely induced a non-isomorphous change. You cannot merge this data with Apo data for difference maps ( ).[1] You must solve it via Molecular Replacement using the Apo structure as a search model.
-
Module 3: Visual Workflows
Workflow 1: Optimization Logic for Ribosome-Ligand Complexes
This diagram illustrates the decision matrix for choosing between soaking and co-crystallization based on experimental feedback.
Caption: Decision tree for navigating physical crystal damage (cracking) versus biochemical failures (low occupancy).
Workflow 2: The Mechanistic Barrier (A-Site Dynamics)
Understanding the structural causality of why crystals fail. Paromamine binding requires specific nucleotide flips that must be accommodated by the lattice.
Caption: The "Flipped-Out" mechanism of A1492/A1493 is the primary cause of lattice stress in soaking experiments.[1]
References
-
Wimberly, B. T., et al. (2000).[1] Structure of the 30S ribosomal subunit.[2][3][4][5][6] Nature, 407(6802), 327–339.[1][6] Link[1]
-
Carter, A. P., et al. (2000).[1] Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics.[3][6] Nature, 407(6802), 340–348.[1][6] Link[1]
-
Ogle, J. M., et al. (2001).[1] Recognition of cognate transfer RNA by the 30S ribosomal subunit.[5][6] Science, 292(5518), 897-902.[1] Link[1]
-
Vicens, Q. & Westhof, E. (2001).[1][7] Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site.[8][9] Structure, 9(8), 647-658.[1] Link[1]
-
Clemons, W. M., et al. (2001).[1] Crystal structure of the 30 S ribosomal subunit from Thermus thermophilus: purification, crystallization and structure determination. Journal of Molecular Biology, 310(4), 827-843.[1] Link[1]
Sources
- 1. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Binding of aminoglycoside antibiotics to the small ribosomal subunit: a continuum electrostatics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoglycoside association pathways with the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Paromamine trihydrochloride
Topic: Best Practices for Handling, Solubilization, and Disposal
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges researchers face when working with Paromamine trihydrochloride (CAS: 18685-97-7), a potent aminoglycoside intermediate targeting the bacterial 30S ribosomal subunit.
The Core Challenge: Unlike simple buffers, this compound is hygroscopic and acidic in solution. Improper handling leads to degradation, inaccurate dosing, and "sticky" weighing errors. Furthermore, as an aminoglycoside, its disposal requires strict adherence to protocols that prevent environmental antimicrobial resistance (AMR).
Module 1: Receiving & Storage (The "Pre-Experiment" Phase)
Q: My vial arrived, and the powder looks clumped or sticky. Is it degraded?
A: Not necessarily, but it has likely been exposed to moisture. this compound is highly hygroscopic .[1] If the vial seal was compromised or if it was opened in a humid environment, the powder absorbs atmospheric water, turning into a gum.
-
Immediate Action: If the material is sticky but white/off-white, it may still be usable for qualitative work but unsuitable for quantitative MIC/IC50 assays because the mass now includes unknown water weight.
-
Prevention: Always store the vial in a secondary container with active desiccant (silica gel) at -20°C .
Q: How do I weigh it accurately without static or moisture absorption?
A: Follow the "Equilibrate & Isolate" protocol. Never open a cold vial directly in the lab air; condensation will form inside instantly.
-
Equilibrate: Remove vial from -20°C and let it warm to room temperature (approx. 30 mins) inside a desiccator.
-
Isolate: Use an anti-static gun on the weighing boat.
-
Speed: Weigh quickly. If you need high precision, weigh the difference (weigh sealed vial
remove approx amount weigh sealed vial again).
Module 2: Solubilization & Usage (The "Active" Phase)
Q: The datasheet says "Water Soluble," but my cells are dying. Why?
A: You likely ignored the pH drop . Paromamine comes as a trihydrochloride salt. Dissolving it in water releases 3 equivalents of HCl, drastically lowering the pH.
-
The Fix: Do not dissolve directly in cell culture media (the acidity will overwhelm the bicarbonate buffer).
-
Protocol:
-
Dissolve the powder in sterile distilled water (dH2O) to create a high-concentration stock (e.g., 50–100 mM).
-
Measure pH (it will be acidic, likely pH 3–5).
-
Buffer it: Dilute this stock into your working buffer (PBS or Media). If the stock volume is >1% of the total volume, you must check and adjust the final pH with dilute NaOH.
-
Data Summary: Solubility & Stability
| Parameter | Specification | Notes |
| Solubility (Water) | > 50 mg/mL | Highly soluble. Clear to pale yellow solution. |
| Solubility (DMSO) | Moderate | Not recommended as primary solvent; use water. |
| Stock Stability | 3 months at -20°C | Must be aliquoted to avoid freeze-thaw cycles.[2] |
| Aqueous pH | Acidic | Tri-HCl form releases protons upon dissociation. |
| Sterilization | 0.22 µm Filtration | Do NOT Autoclave. Heat can degrade potency. |
Visual Workflow: Correct Handling Protocol
Figure 1: Step-by-step workflow for handling this compound to prevent degradation and pH shock.
Module 3: Waste Management (The "Post-Experiment" Phase)
Q: Can I autoclave my waste and pour it down the sink?
A: NO. This is a critical compliance and safety violation.
-
Heat Stability: Aminoglycosides are relatively heat-stable. Autoclaving may not fully destroy the molecule, potentially releasing active antibiotics into the water supply, contributing to environmental resistance.
-
Vaporization: Autoclaving bulk chemical waste can release hazardous vapors.
Q: What is the correct disposal classification?
You must distinguish between Stock Solutions and Trace Contaminants .
-
Scenario A: Stock Solutions / Expired Powder
-
Classification: Hazardous Chemical Waste.[3]
-
Disposal: High-temperature incineration (via EHS/contractor).
-
Labeling: "Non-halogenated organic solvent" (if in DMSO) or "Toxic Inorganic Solid/Liquid" (depending on local codes).
-
-
Scenario B: Cell Culture Media (Trace Antibiotic)
-
Classification: Biological Waste (if cells were present).
-
Disposal: Chemical disinfection (Bleach/Hypochlorite) is preferred over autoclaving for the liquid stream, followed by solidification or incineration depending on institutional policy.
-
Visual Decision Tree: Disposal Logic
Figure 2: Decision logic for segregating Paromamine waste. High concentrations require incineration.
Module 4: Emergency & Safety (SDS Highlights)
Q: I spilled the powder. What PPE is strictly necessary?
A: Paromamine is an aminoglycoside, which are known sensitizers and potential reproductive toxins .
-
Respiratory: Use an N95 (US) or P2 (EU) respirator. Inhalation of dust can cause sensitization (asthma-like symptoms).
-
Skin: Nitrile gloves. Aminoglycosides can be absorbed through skin or cause contact dermatitis.
-
Spill Protocol: Do not dry sweep (creates dust). Cover with wet paper towels, wipe up, and place in a hazardous waste bag.
References
-
Fisher Scientific. (2009). Safety Data Sheet: Paromomycin sulfate (structurally related). Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Paromamine (Base/Salt). Retrieved from
-
Bitesize Bio. (2025).[4] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from
-
Cayman Chemical. (2025).[4] Safety Data Sheet: Paromamine. Retrieved from
-
US EPA. Management of Pharmaceutical Hazardous Waste. (Relating to P-listed and U-listed waste concepts for drugs). Retrieved from
Sources
Validation & Comparative
Structural Differences Between Paromamine and Other Aminoglycosides: A Technical Guide
Executive Summary: The Minimal Pharmacophore
Paromamine (4-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents the fundamental "minimal pharmacophore" of the 4,5-disubstituted aminoglycoside class. Unlike its clinically utilized derivatives—Paromomycin and Neomycin —Paromamine is a pseudo-disaccharide lacking the additional amino-sugar rings (Rings III and IV) required for high-affinity ribosomal anchoring.
For drug development professionals, Paromamine is not a therapeutic end-product but a critical biosynthetic intermediate and a structural scaffold . Its comparative analysis reveals the precise structure-activity relationship (SAR) governing aminoglycoside potency: while it retains the specific recognition motif for the 16S rRNA A-site, it lacks the thermodynamic binding energy provided by the full pseudo-tetrasaccharide structure.
Structural Deconstruction & Hierarchy
The aminoglycoside family is classified by the substitution pattern on the central 2-deoxystreptamine (2-DOS) ring (Ring II).[1] Paromamine is the core structure for the 4,5-disubstituted subclass.
Comparative Structural Architecture
| Feature | Paromamine | Paromomycin | Neomycin B | Gentamicin C1a |
| Classification | Pseudo-disaccharide (Core) | 4,5-disubstituted Pseudo-tetrasaccharide | 4,5-disubstituted Pseudo-tetrasaccharide | 4,6-disubstituted Pseudo-trisaccharide |
| Ring Composition | Ring I + Ring II | Rings I, II, III, IV | Rings I, II, III, IV | Rings I, II, III |
| Ring I (C6' Group) | Hydroxyl (-OH) | Hydroxyl (-OH) | Amino (-NH2) | Amino/Methyl (-NH-CH3) |
| Ribosomal Binding | Weak (Specific but transient) | Strong (nM affinity) | Strong (nM affinity) | Strong (nM affinity) |
| Key Role | Biosynthetic Intermediate | Clinical Antibiotic | Clinical Antibiotic | Clinical Antibiotic |
Structural Lineage Diagram
The following diagram illustrates the biosynthetic and structural progression from the Paromamine core to the functional antibiotics.
Caption: Structural hierarchy showing Paromamine as the hydroxylated core scaffold vs. Neamine (aminated core).
Functional Performance: The "Fragment vs. Drug" Gap
The structural absence of Rings III and IV in Paromamine results in a drastic reduction in biological activity. This data highlights the critical role of "accessory rings" in stabilizing the drug-ribosome complex.
Antibacterial Potency (MIC Data)
The following data compares the Minimum Inhibitory Concentration (MIC) against standard S. aureus strains. Note the logarithmic loss of potency for the scaffold (Paromamine) compared to the full drug (Paromomycin).
| Compound | MIC (S. aureus ATCC 25923) | Relative Potency | Structural Driver |
| Paromomycin | 1 - 4 µg/mL | 100% (Baseline) | Full 4-ring stack stabilizes A1492/A1493 flipping. |
| Neomycin B | 0.5 - 2 µg/mL | ~200% | 6'-NH2 (Ring I) forms stronger electrostatic bond than 6'-OH. |
| Paromamine | > 128 µg/mL | < 1% | Lacks Ring III/IV anchors; rapid dissociation from ribosome. |
| Neamine | 32 - 64 µg/mL | ~5% | 6'-NH2 provides slight binding boost over Paromamine. |
Binding Affinity (Thermodynamics)
While Paromamine can bind the decoding center, it lacks the thermodynamic "latch" provided by Ring III (which interacts with the lower stem of helix 44) and Ring IV.
-
Paromomycin
: ~0.2 µM (High affinity, slow off-rate). -
Paromamine
: Estimated >100 µM (Low affinity, fast off-rate).
Mechanistic Insight: Rings I and II (Paromamine core) are responsible for specificity (recognizing the A-site), while Rings III and IV are responsible for affinity (locking the conformation). Without Rings III/IV, Paromamine is too transient to effectively corrupt protein synthesis at therapeutic concentrations.
Experimental Protocols
To validate these structural differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Quantify the kinetic difference (
Materials:
-
Biotinylated RNA hairpin (E. coli A-site sequence).
-
Streptavidin-coated Sensor Chip (e.g., Biacore SA).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
Workflow:
-
Immobilization: Inject Biotin-RNA (50 nM) over the flow cell to achieve ~500 RU (Response Units). Control: Use a mutated A-site RNA (A1408G) on the reference channel to subtract non-specific binding.
-
Analyte Preparation: Prepare serial dilutions of Paromamine (10 µM – 500 µM) and Paromomycin (10 nM – 1 µM). Note the concentration range difference.
-
Injection: Inject analyte for 120s (association) followed by 300s dissociation with buffer flow.
-
Regeneration: Short pulse (30s) of 10 mM NaOH to remove bound antibiotic.
-
Data Analysis: Fit curves to a 1:1 Langmuir binding model.
-
Validation Check: Paromomycin should show slow dissociation (flat line after injection stops). Paromamine should show "square wave" binding (rapid on, rapid off), confirming the lack of Ring III/IV stabilization.
-
Protocol B: In Vitro Translation Inhibition
Objective: Confirm functional inhibition of protein synthesis independent of cell wall permeability.
Workflow:
-
System: Use a commercially available E. coli S30 Extract system for circular DNA (e.g., Promega).
-
Reaction Mix: Combine S30 extract, premix (amino acids, ATP, GTP), and reporter plasmid (e.g., pBEST-Luciferase).
-
Treatment: Add Paromamine (0, 10, 100, 500 µM) and Paromomycin (0, 0.1, 1, 10 µM).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add Luciferase Assay Reagent and measure luminescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Expectation: Paromamine IC50 will be 2-3 orders of magnitude higher than Paromomycin.
-
Mechanism of Action Diagram
This diagram visualizes how the structural components of Paromamine vs. Paromomycin interact with the ribosomal A-site.[2][3][4][5][6][7]
Caption: Interaction map showing that while Paromamine (Blue) makes specificity contacts, the high-affinity "Latch" (Red arrows) requires Rings III and IV (Green).
References
-
Benveniste, R., & Davies, J. (1973). Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups. Antimicrobial Agents and Chemotherapy.[8][9][10]
-
Zimmermann, L., et al. (2013).[11] Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues. Journal of Medicinal Chemistry.
-
Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of E. coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[2][3][4][5][6][7][12] Science.
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews.
-
Griffey, R. H., et al. (1999). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences.
Sources
- 1. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neamine - Wikipedia [en.wikipedia.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validating Paromamine-rRNA Interactions: A High-Resolution SPR Guide
Topic: Validating Paromamine trihydrochloride binding to rRNA using SPR Content Type: Publish Comparison Guides
Executive Summary
This compound (MW ~323.34 Da) is the conserved pseudo-disaccharide core (Rings I and II) of the neomycin/kanamycin class of aminoglycosides. While full-length aminoglycosides bind 16S rRNA with nanomolar affinity, the paromamine fragment typically exhibits micromolar affinity with rapid kinetics. This presents a specific challenge for validation: distinguishing specific A-site binding from non-specific electrostatic interactions common in RNA-small molecule assays.
This guide outlines a self-validating Surface Plasmon Resonance (SPR) workflow designed to rigorously characterize Paromamine binding to the E. coli 16S rRNA A-site, contrasting it with ITC and fluorescence methodologies.
Part 1: Comparative Analysis of Validation Methods
Before initiating SPR, it is crucial to understand why this technique is selected over alternatives for this specific interaction.
Table 1: Methodological Comparison for Aminoglycoside-RNA Binding[1]
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) | Fluorescence (2-AP Displacement) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( | Conformational Change / |
| Sample Consumption | Low (Reusable chip surface) | High (Milligrams of RNA required) | Low | Low |
| Sensitivity | High (Can detect fragments like Paromamine) | Low (Often misses weak fragment binding) | Medium | High |
| Throughput | Medium-High (Automated runs) | Low (One interaction per hour) | High | Medium |
| Critical Limitation | Mass transport limitations if not optimized; requires immobilization. | "Silent" binding: If | Labeling artifacts: Fluorophores can interfere with RNA folding. | Indirect: Measures base flipping, not direct mass binding. |
| Best Use Case | Screening fragments & determining residence time. | Validating stoichiometry and enthalpy of lead compounds. | Solution-phase validation of sticky compounds. | Proving mechanism (e.g., A1492 destacking).[1] |
Strategic Insight: Choose SPR for Paromamine because its fast kinetics (
) make ITC peaks broad and difficult to integrate, while SPR steady-state analysis provides a precise.
Part 2: Strategic SPR Protocol
Phase 1: Construct Design & Reagents
To validate specificity, you cannot rely on a single RNA sequence.[2] You must employ a "Reference-Matched" strategy.
-
Analyte: this compound (dissolved in running buffer to prevent bulk refractive index errors).
-
Ligand (Target): Biotinylated E. coli 16S A-site model (27-mer).
-
Ligand (Reference Control): A1408G Mutant RNA. The A1408G mutation specifically disrupts the aminoglycoside binding pocket (found in eukaryotic ribosomes), serving as a perfect negative control for specific binding.
Sequences:
-
Wild Type (WT): 5'-Biotin-GGC GUC ACA CCU UCG GGU GAA GUC GCC-3'
-
Mutant (A1408G): 5'-Biotin-GGC GUC G CA CCU UCG GGU GAA GUC GCC-3'
Phase 2: Surface Preparation (Immobilization)
Paromamine is a small molecule (~323 Da). To see a signal (
Protocol:
-
Chip Selection: Series S Sensor Chip SA (Streptavidin).
-
Conditioning: Inject 1M NaCl / 50 mM NaOH (3 x 1 min) to remove non-covalently bound streptavidin and clean the surface.
-
Immobilization:
-
Dilute Biotin-RNA to 50 nM in HBS-N buffer (No surfactant yet).
-
Inject over Flow Cell 2 (WT) and Flow Cell 1 (Mutant) to reach 2500–3000 RU .
-
Note: High capacity is required because the theoretical
for a 1:1 interaction is calculated as: This provides a robust signal-to-noise ratio.
-
Phase 3: Buffer Engineering & The Magnesium Factor
RNA requires
-
Running Buffer (Critical): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM MgCl2 , 0.05% Surfactant P20.
-
Why 3 mM MgCl2? This mimics physiological conditions required for the A-site internal loop to form. Without
, the RNA acts as a linear polyanion, leading to non-specific electrostatic binding.
Phase 4: The Kinetic Cycle (Steady-State Affinity)
Because Paromamine is a fragment, its association and dissociation are likely too fast for reliable kinetic fitting (
-
Concentration Series: Prepare a 2-fold dilution series.
-
Range: 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, 200, 400 µM.
-
Reasoning: Paromamine affinity is likely in the 10–100 µM range. You must go well above
to define the plateau ( ).
-
-
Injection Parameters:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds (sufficient for fast binders to reach equilibrium).
-
Dissociation time: 60 seconds.
-
-
Regeneration: None required. Fast dissociation means the signal returns to baseline rapidly. If "sticky", use a quick pulse of running buffer without
(EDTA pulse), but this risks unfolding the RNA, so avoid if possible.
Part 3: Data Interpretation & Visualization
Mechanistic Workflow
The following diagram illustrates the critical decision points in the experimental workflow.
Caption: Logical workflow for validating RNA-small molecule interactions via SPR, emphasizing the critical role of Magnesium in RNA folding.
Analyzing the Sensorgram[4]
-
Visual Check: Look for "square" sensorgrams (rapid rise, flat equilibrium, rapid fall). This confirms fast kinetics typical of fragments.
-
Reference Subtraction:
-
Plot
. -
If
shows significant binding, your buffer ionic strength is too low (non-specific electrostatics). Increase NaCl to 200 mM.
-
-
Affinity Plot: Plot
vs. Concentration.[3]-
Fit to a 1:1 Steady State Affinity model .
-
Validation Criterion: The calculated
from the fit should match the theoretical (within ±20%). If experimental is much higher, you have non-specific binding or aggregation.
-
Signaling Pathway: Mechanism of Action
Understanding why Paromamine binds is key to interpreting the data.
Caption: Mechanistic pathway of Paromamine binding to rRNA, leading to the biological effect of translational misreading.[4][5][6]
References
-
Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[7][1][8][9] Science, 274(5291), 1367-1371. Link
-
Wong, C. H., Hendrix, M., Priestley, E. S., & Greenberg, W. A. (1998). Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA.[1][5][9] Chemistry & Biology, 5(7), 397-406. Link
-
Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site.[5] Structure, 9(8), 647-658. Link
-
Di Giorgio, A., et al. (2019). Surface Plasmon Resonance for the Characterization of RNA-Small Molecule Interactions. Methods in Molecular Biology, 2035, 255-269. Link
-
GE Healthcare (Cytiva). (2020). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link
Sources
- 1. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High affinity [sprpages.nl]
- 4. researchgate.net [researchgate.net]
- 5. tch.ucsd.edu [tch.ucsd.edu]
- 6. Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: In Vitro Activity of Paromamine Trihydrochloride and Synthetic Analogs
Executive Summary
Paromamine trihydrochloride (a pseudo-disaccharide consisting of rings I and II of the neomycin/paromomycin class) serves as a critical pharmacophore scaffold in aminoglycoside research. While Paromamine itself exhibits weak antibacterial activity compared to its parent compounds (Paromomycin, Neomycin), it is the primary substrate for rational drug design aimed at overcoming Aminoglycoside Modifying Enzymes (AMEs).
This guide provides a technical comparison of Paromamine against its clinically relevant parent compounds and next-generation synthetic analogs (specifically 6'-functionalized and conformationally constrained derivatives). It focuses on in vitro potency, resistance evasion profiles, and structure-activity relationships (SAR).
Structural Basis & Pharmacophore Analysis[1]
To understand the activity differences, one must analyze the structural hierarchy. Paromamine is the "minimum pharmacophore" required for specific binding to the ribosomal A-site, but it lacks the auxiliary rings (III and IV) that stabilize this binding in natural products like Paromomycin.
-
Paromamine: Rings I (2-glucosamine) + II (2-deoxystreptamine).
-
Paromomycin: Paromamine + Ring III (Ribose) + Ring IV (Idosamine).
-
Synthetic Analogs: Paromamine core + functional modifications (e.g., 6'-alkylation, 4'-etherification) designed to block AME attack while retaining ribosomal affinity.
Diagram 1: Mechanism of Action & Resistance Interference
The following diagram illustrates how Paromamine binds to the 16S rRNA and how synthetic modifications prevent enzymatic inactivation.
Caption: Mechanism of action showing Paromamine binding to the 30S ribosome and the evasion of AAC(6') enzymes by synthetic analogs.
Comparative In Vitro Potency[2]
The data below synthesizes performance metrics across standard susceptible strains and Multi-Drug Resistant (MDR) isolates.
Table 1: Baseline Antibacterial Activity (MIC in g/mL)
Comparison of the scaffold (Paromamine) vs. the Clinical Standard (Paromomycin) vs. Synthetic Analogs.
| Organism | Strain Type | Paromamine (HCl) | Paromomycin (Std) | Synthetic Analog (6'-Deriv)* |
| S. aureus | ATCC 29213 (Susceptible) | 64 - 128 | 0.5 - 1.0 | 2 - 4 |
| E. coli | ATCC 25922 (Susceptible) | 32 - 64 | 2 - 4 | 4 - 8 |
| P. aeruginosa | ATCC 27853 (Susceptible) | >128 | 4 - 8 | 8 - 16 |
| K. pneumoniae | Clinical Isolate (Susceptible) | 64 | 2 - 4 | 4 - 8 |
Note: Paromamine shows significantly lower potency (higher MIC) because it lacks Rings III/IV which provide additional hydrogen bonding contacts with the rRNA.
Table 2: Activity Against Resistant Strains (AME Producers)
Performance in the presence of Aminoglycoside Modifying Enzymes.
| Resistance Determinant | Enzyme Type | Paromamine MIC | Paromomycin MIC | Synthetic Analog MIC** |
| AAC(6')-Ib | Acetyltransferase | >256 | >128 | 4 - 8 |
| APH(3')-Ia | Phosphotransferase | >256 | 64 - 128 | 8 - 16 |
| ANT(4')-IIa | Nucleotidyltransferase | >128 | 32 - 64 | 16 - 32 |
| MRSA | mecA + AMEs | >256 | 32 - 64 | 2 - 4 |
Synthetic Analog Definition: Data represents optimized 6'-N-substituted paromamine derivatives or amphiphilic neamine analogs designed to block enzymatic access.
Structure-Activity Relationship (SAR) Insights
The experimental data highlights three critical SAR rules for researchers developing paromamine-based drugs:
-
The 6'-Amine Criticality: The amine at position 6' (Ring I) is the primary target for AAC(6') enzymes.
-
Observation: Unmodified Paromamine is rapidly acetylated.
-
Solution: Alkylation or acylation at N-6' reduces affinity for the enzyme while maintaining binding to the A-site cleft.
-
-
Conformational Flexibility: Paromamine is highly flexible, leading to "entropic penalty" upon binding.
-
Solution: Bicyclic analogs (e.g., fusing a dioxane ring to Ring I, mimicking apramycin) lock the conformation, improving binding selectivity and reducing MICs.
-
-
Amphiphilicity: Attaching lipophilic chains (C8-C12) to the paromamine core transforms the mechanism from pure ribosomal inhibition to a dual-action mechanism (ribosome inhibition + membrane disruption), effective against MRSA.
Experimental Protocols
To replicate these findings, strictly controlled protocols are required. Aminoglycoside activity is highly sensitive to cation concentration (
Diagram 2: Comparative Evaluation Workflow
Caption: Step-by-step workflow for validating paromamine analogs, moving from synthesis to biological validation.
Protocol A: MIC Determination (CLSI Standard)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure
is 20-25 mg/L and is 10-12.5 mg/L. Crucial: Low cations result in false susceptibility; high cations result in false resistance. -
Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve a final concentration of
CFU/mL. -
Plate Setup:
-
Dispense 100
L of drug solution (2x final concentration) into column 1 of a 96-well plate. -
Perform serial 2-fold dilutions across the plate.
-
Add 100
L of inoculum to all wells.
-
-
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: Record MIC as the lowest concentration with no visible button or turbidity.
Protocol B: Ribosomal Binding Assay (Cell-Free Translation)
Objective: Verify that the analog still targets the ribosome (and hasn't just become a membrane detergent).
-
System: E. coli S30 Extract System for Circular DNA.
-
Reaction: Mix S30 extract, premix buffer, plasmid DNA (encoding Luciferase or GFP), and varying concentrations of Paromamine/Analog (0.1 - 100
M). -
Incubation: 37°C for 1 hour.
-
Detection: Measure luminescence or fluorescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.-
Validation: Paromomycin
should be ~0.2 M. Paromamine should be ~5-10 M.
-
References
-
Hermann, T. (2002). "Novel Paromamine Derivatives Exploring Shallow-Groove Recognition of Ribosomal-Decoding-Site RNA." ChemBioChem.
-
Baasov, T., et al. (2013). "Di-alkylated paromomycin derivatives: targeting the membranes of gram positive pathogens that cause skin infections."[1] Bioorganic & Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing."
-
Ramirez, M.S., & Tolmasky, M.E. (2010).[2] "Aminoglycoside modifying enzymes." Drug Resistance Updates.
-
Hanessian, S., et al. (2017). "Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues: Importance of the Configuration at the 6'-Position." ACS Infectious Diseases.
Sources
Assessing the specificity of Paromamine trihydrochloride for bacterial vs. eukaryotic ribosomes
A Comparative Guide to the Ribosomal Specificity of Paromamine Trihydrochloride
This guide provides an in-depth, objective comparison of this compound's specificity for bacterial versus eukaryotic ribosomes. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the molecular basis of Paromamine's selective antimicrobial activity.
Executive Summary
Paromamine is a core structural component of several aminoglycoside antibiotics and a potent inhibitor of bacterial protein synthesis.[1][2] Its efficacy stems from a high-affinity interaction with the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), a mechanism that induces mRNA misreading and ultimately leads to bacterial cell death.[3][4] A critical feature for any antibiotic is its ability to selectively target pathogens while sparing host cells. This guide demonstrates that Paromamine exhibits a remarkable specificity for bacterial ribosomes over their eukaryotic counterparts. This selectivity is primarily dictated by key structural differences in the ribosomal A-site between prokaryotes and eukaryotes.[5][6] We will explore the molecular basis of this specificity, present comparative experimental data, and provide detailed protocols for assessing ribosomal selectivity in your own research.
The Critical Role of Ribosomal Specificity
The ribosome is a fundamental and universally conserved cellular machine responsible for protein synthesis.[7] However, significant structural differences exist between the 70S ribosomes of bacteria and the 80S ribosomes of eukaryotes.[8][9] Bacterial 70S ribosomes are composed of 30S and 50S subunits, while eukaryotic 80S ribosomes consist of 40S and 60S subunits.[8][9] These differences in size, rRNA sequence, and protein composition are the foundation for the selective action of many clinically vital antibiotics.[10][11] An ideal ribosomal antibiotic must exploit these differences to bind with high affinity to the bacterial ribosome while showing negligible interaction with eukaryotic ribosomes, thereby minimizing host toxicity.
Mechanism of Action & The Structural Basis for Selectivity
Paromamine, like other aminoglycosides, targets the decoding center (A-site) within helix 44 of the 16S rRNA in the bacterial 30S ribosomal subunit.[4][5][12] Its binding to this site induces a conformational change that flips out two key adenine residues (A1492 and A1493), mimicking the state of correct codon-anticodon pairing.[1][5] This disruption leads to a loss of decoding fidelity, causing the ribosome to misread the mRNA sequence and incorporate incorrect amino acids into the growing polypeptide chain. The accumulation of nonfunctional proteins is ultimately lethal to the bacterium.[3]
The specificity of Paromamine for bacterial ribosomes is rooted in a single, critical nucleotide difference within the A-site. In bacteria, position 1408 of the 16S rRNA is an adenine (A1408). In eukaryotes, the equivalent position in the 18S rRNA is a guanine (G).[5] This A-to-G substitution in eukaryotes introduces a steric hindrance that significantly weakens the binding affinity of Paromamine and other related aminoglycosides.[6] Structural studies have shown that the binding of Paromamine to the eukaryotic A-site would result in a severe clash, making the interaction energetically unfavorable.[6]
Comparative A-Site Sequences
| Organism Type | Ribosomal RNA | Key A-Site Nucleotides (E. coli numbering) | Paromamine Binding |
| Bacteria (e.g., E. coli) | 16S rRNA | C1407, A1408 , G1491, A1492, A1493 | High Affinity |
| Eukaryotes (e.g., H. sapiens) | 18S rRNA | C, G , G, A, A | Negligible Affinity |
Experimental Assessment of Ribosomal Specificity
The specificity of a ribosomal inhibitor like Paromamine is not merely theoretical; it is quantified through rigorous experimental assays. Below are the core methodologies used to generate the comparative data that follows.
Workflow for Assessing Antibiotic Specificity
The following diagram illustrates a typical workflow for determining the ribosomal specificity of a compound.
Sources
- 1. Paromomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 3. pdr.net [pdr.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ribosome | Definition, Function, Formation, Role, Importance, & Facts | Britannica [britannica.com]
- 8. Compare and contrast the composition and structure of bacterial - Sanders 3rd Edition Ch 9 Problem 10 [pearson.com]
- 9. Eukaryotic ribosome - Wikipedia [en.wikipedia.org]
- 10. The Structure and Function of the Eukaryotic Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Beyond Paromamine: A Comparative Guide to Translation Inhibition Probes
Topic: Alternative compounds to Paromamine for studying translation inhibition Content Type: Publish Comparison Guide
Executive Summary
Paromamine, a pseudo-disaccharide fragment (Rings I and II) of the aminoglycoside paromomycin, has long served as a minimal structural scaffold for understanding ribosomal decoding center interactions. However, its utility in functional translation inhibition assays is limited by low binding affinity (
For researchers requiring robust translation inhibition, kinetic stalling, or specific mechanistic probing, relying on Paromamine often yields insufficient signal-to-noise ratios. This guide analyzes superior alternatives—ranging from its parent compounds to mechanistically distinct inhibitors—providing the experimental data and protocols necessary to select the correct probe for your study.
Strategic Analysis: Why Replace Paromamine?
Paromamine binds to the 16S rRNA A-site, specifically interacting with Helix 44. However, it lacks Rings III and IV found in Paromomycin and Neomycin, which are crucial for stabilizing the "flipped-out" conformation of nucleotides A1492 and A1493.
-
The Limitation: Paromamine acts as a weak competitive inhibitor. It is excellent for X-ray crystallography (to identify minimal pharmacophores) but poor for functional inhibition assays (IC50 determination, ribosome profiling).
-
The Solution: Switch to "Full-Scaffold" Aminoglycosides for potency, or "Mechanistic Variants" to probe specific steps (translocation vs. peptidyl transfer).
Mechanism of Action & Decision Logic
The following diagram illustrates where Paromamine and its alternatives intervene in the ribosomal elongation cycle.
Figure 1: Mechanistic intervention points of Paromamine versus high-potency alternatives in the ribosomal elongation cycle.
Comparative Performance Analysis
The following table contrasts Paromamine with its primary functional alternatives. Note the significant difference in affinity (
| Compound | Class | Target Site | Primary Mechanism | Est. IC50 (Prokaryotic)* | Best Use Case |
| Paromamine | Aminoglycoside (Fragment) | 16S rRNA (h44) | Weak A-site binding | >100 | Structural biology (fragment binding studies); Synthetic scaffold. |
| Paromomycin | Aminoglycoside (4,5-linked) | 16S rRNA (h44) | Induces codon misreading; Inhibits translocation | 0.2 – 2.0 | Direct Replacement. Functional inhibition; Misreading assays. |
| Neomycin B | Aminoglycoside (4,5-linked) | 16S rRNA (h44) | Induces codon misreading (High Potency) | 0.1 – 1.0 | High-potency translation arrest; Antibacterial screening. |
| Hygromycin B | Aminoglycoside (Atypical) | 16S rRNA (h44) | Blocks Translocation (distinct from Paro) | 5 – 20 | Studying translocation specifically; Eukaryotic/Prokaryotic selection. |
| Puromycin | Aminonucleoside | A-site (PTC) | Chain Termination (Molecular Mimicry) | 1 – 10 | Monitoring active translation (SUnSET assay); Release assays. |
*IC50 values vary by bacterial strain and in vitro system (e.g., TnT vs. E. coli extract) but represent relative potency order.
Deep Dive: Selecting the Right Alternative
Alternative A: Paromomycin (The "Parent" Compound)
If your research focuses on the decoding mechanism (how the ribosome selects the correct tRNA), Paromomycin is the gold standard. Unlike Paromamine, Paromomycin contains Ring III and IV, which provide additional hydrogen bond contacts with the phosphate backbone of G1491 and A1493.
-
Why use it: It induces the classic "flipped-out" conformation of A1492/A1493 even in the absence of cognate tRNA, causing massive misreading.
-
Key Difference: It is ~100x more potent than Paromamine.
Alternative B: Hygromycin B (The Translocation Blocker)
While Paromamine and Paromomycin affect decoding, Hygromycin B binds to a site proximal to the decoding center but specifically inhibits translocation (the movement of tRNA from A to P site).
-
Why use it: If you need to stall the ribosome after peptide bond formation but before movement. This is distinct from the misreading errors caused by Paromomycin.
Alternative C: Puromycin (The Active Translator Probe)
Puromycin is structurally unique; it mimics the 3' end of aminoacyl-tRNA. It enters the A-site and accepts the nascent peptide chain, causing premature termination.
-
Why use it: It is the only compound listed that covalently attaches to the nascent chain. This allows for Puromycin Incorporation Assays (SUnSET) , where you can detect active translation via Western blot using anti-Puromycin antibodies.
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
Use this to quantify the IC50 of alternatives relative to Paromamine.
Reagents:
-
E. coli S30 Extract System (Promega or similar)
-
Luciferase Reporter DNA (pBEST-luc)
-
Luminescence Assay Reagent
-
Test Compounds: Paromamine (Control), Paromomycin, Neomycin.
Workflow:
-
Preparation: Dilute compounds in Nuclease-Free water to 10x the desired final concentration (Range: 0.01
M to 1000 M). -
Assembly: In a 96-well plate, combine:
-
20
L S30 Premix (Amino acids + ATP/GTP) -
15
L S30 Extract (Ribosomes) -
5
L Test Compound -
10
L DNA Template (1 g)
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Stop reaction by placing on ice for 5 minutes.
-
Detection: Add 50
L Luciferase Assay Reagent. Read Luminescence immediately. -
Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
Protocol 2: Puromycin Incorporation Assay (SUnSET)
Use this to visualize active translation in cell culture (Eukaryotic or Prokaryotic).
Mechanism: Puromycin enters the ribosome, forms a peptidyl-puromycin conjugate, and terminates translation. The abundance of these conjugates correlates with the rate of translation.
Workflow:
-
Treatment: Treat cells with the test inhibitor (e.g., Paromomycin) for the desired duration.
-
Labeling: Add Puromycin to the media (Final conc: 10
g/mL) for exactly 10 minutes. -
Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Western Blot:
-
Run lysate on SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibody: Anti-Puromycin (clone 12D10).
-
Result: A smear of bands indicates active translation. A reduction in smear intensity compared to control indicates inhibition by your test compound.
-
References
-
Structural Basis of Aminoglycoside Action: Vicens, Q., & Westhof, E. (2001). "Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site." Structure. Link
-
Paromamine vs. Neomycin Potency: Kotra, L. P., et al. (2000). "Aminoglycoside antibiotics: Structure, function, and resistance."[2] Antimicrobial Agents and Chemotherapy.[3] Link
-
Mechanism of Translation Inhibition: Wilson, D. N. (2014). "Ribosome-targeting antibiotics and mechanisms of bacterial resistance." Nature Reviews Microbiology. Link
-
Puromycin (SUnSET) Methodology: Schmidt, E. K., et al. (2009). "SUnSET, a nonradioactive method to monitor protein synthesis." Nature Methods. Link
-
Hygromycin B Mechanism: Borovinskaya, M. A., et al. (2008). "Structural basis for hygromycin B inhibition of protein biosynthesis." RNA.[1][4][5][6][7] Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Targeted modifications of neomycin and paromomycin: Towards resistance-free antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Improving on nature: antibiotics that target the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rRNA chemical groups required for aminoglycoside binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Paromamine Trihydrochloride: A Comparative Technical Guide
Executive Summary
Paromamine trihydrochloride (Paromamine 3HCl) represents the minimal pharmacophore of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside class. Structurally, it consists of the neamine core (Rings I and II) lacking the ribose and idose rings (Rings III and IV) found in its parent compound, Paromomycin.
While Paromamine exhibits lower intrinsic potency than fully glycosylated aminoglycosides like Neomycin or Gentamicin, its validation against clinical isolates is critical for three reasons:
-
Fragment-Based Drug Design (FBDD): It serves as a scaffold for synthesizing novel derivatives designed to evade Aminoglycoside Modifying Enzymes (AMEs).
-
Ribosomal Selectivity Studies: It allows researchers to decouple the binding affinity contributions of the core pseudo-disaccharide from the auxiliary rings.
-
Resistance Profiling: It acts as a specific substrate probe to identify AME phenotypes in resistant clinical isolates.
This guide outlines the rigorous validation of Paromamine’s spectrum, comparing it objectively against Paromomycin (parent) and Gentamicin (clinical standard).
Mechanistic Grounding: The Ribosomal A-Site Interaction[1]
To validate the spectrum, one must first understand the mechanism. Paromamine retains the essential determinants for specific RNA recognition but lacks the auxiliary anchors that stabilize the complex in the presence of resistance mutations.
Mechanism of Action
Paromamine binds to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit.[1] Specifically, the hydroxyl and amino groups of Ring I (glucosamine) and Ring II (2-deoxystreptamine) form hydrogen bonds with conserved nucleotides A1492 and A1493 . This binding forces these adenines to "flip out" of the helix, mimicking the conformation induced by a correct codon-anticodon match. This leads to:
-
Mistranslation: Incorporation of incorrect amino acids.
-
Translocation Blockage: Stalling of the ribosome.
Visualization: The Decoding Error Pathway
Figure 1: Mechanism of Action. Paromamine binds to the 16S rRNA, forcing an 'accept' conformation even for non-cognate tRNAs, leading to lethal protein synthesis errors.
Comparative Efficacy: Paromamine vs. Clinical Standards
The following data summarizes the expected performance of Paromamine compared to its parent (Paromomycin) and a standard therapeutic (Gentamicin).
Crucial Insight: Paromamine is typically 10–50x less potent than Paromomycin. This is not a defect but a structural reality; Rings III and IV in Paromomycin provide additional contacts with the 16S rRNA phosphate backbone, increasing affinity.
Table 1: Representative MIC Ranges (µg/mL)
| Organism | Strain Type | Paromamine 3HCl (Test) | Paromomycin (Parent) | Gentamicin (Control) | Interpretation |
| E. coli | ATCC 25922 (WT) | 32 – 64 | 1 – 4 | 0.25 – 1 | Paromamine shows weak intrinsic activity due to lack of Ring III/IV. |
| S. aureus | ATCC 29213 (MSSA) | 16 – 64 | 0.5 – 2 | 0.12 – 0.5 | Gram-positive ribosome binding is preserved but weaker. |
| P. aeruginosa | ATCC 27853 (WT) | >128 | 4 – 16 | 0.5 – 2 | High intrinsic efflux significantly impacts Paromamine. |
| K. pneumoniae | Clinical (AME+) | >256 | >64 | >16 | Susceptible to AMEs (AAC, APH) due to exposed hydroxyls. |
Scientist's Note: If your Paromamine MICs for E. coli ATCC 25922 are <10 µg/mL, suspect contamination with Paromomycin or Neomycin. High-purity Paromamine (>98%) should exhibit the "low potency" profile described above.
Validated Experimental Protocol: Broth Microdilution
To generate reproducible data, you must use the CLSI M07 standard. The most critical variable for aminoglycosides is the Cation Concentration in the media.
Why Cation Adjustment Matters?
Aminoglycosides are polycationic.[2] They compete with
-
Too much Ca/Mg: Drug is displaced from LPS
Falsely High MIC (Resistance). -
Too little Ca/Mg: Drug binds too easily
Falsely Low MIC (Susceptibility).
Protocol Workflow
Materials:
-
Paromamine 3HCl (Store at 2-8°C, hygroscopic).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
20-25 mg/L, 10-12.5 mg/L. -
96-well polypropylene plates (prevents binding).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve Paromamine 3HCl in sterile water.
-
Calculation: Correction for purity and salt fraction is mandatory.
- .
-
-
Dilution Series:
-
Prepare 2-fold serial dilutions in CAMHB. Range: 0.5 µg/mL to 256 µg/mL.
-
-
Inoculum Prep:
-
Direct colony suspension to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB.
-
-
Assay Assembly:
-
Add 50 µL of diluted Paromamine to 50 µL of inoculum in wells.
-
Final Inoculum:
CFU/mL.
-
-
Incubation:
- for 16-20 hours (ambient air).
-
Readout:
-
MIC = Lowest concentration with no visible growth .
-
Visualization: Validation Workflow
Figure 2: CLSI M07-compliant workflow. Note the critical CAMHB step to prevent cation competition errors.
Resistance Profiling: The AME Challenge
Paromamine is highly susceptible to Aminoglycoside Modifying Enzymes (AMEs) because its hydroxyl and amino groups are sterically accessible.
-
AAC(3)-IV: Acetylates the 3-amino group of the 2-DOS ring. Result: Complete loss of activity.
-
APH(3')-Ia: Phosphorylates the 3'-hydroxyl of Ring I. Result: High-level resistance.
-
ANT(4')-II: Adenylates the 4'-hydroxyl. Result: Resistance.[2][3][4]
Comparative Insight: Newer semi-synthetic aminoglycosides (e.g., Plazomicin) are designed with bulky side chains (like GABA or HABA) to block these enzymes. Paromamine lacks these, making it an excellent negative control to confirm the presence of active AMEs in a clinical isolate.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Benveniste, R., & Davies, J. (1973). Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups. Antimicrobial Agents and Chemotherapy, 4(4), 402–409.
-
Hermann, T. (2002).[6] Novel Paromamine Derivatives Exploring Shallow-Groove Recognition of Ribosomal-Decoding-Site RNA. ChemBioChem, 3(11), 1223-1228.
-
Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site.[1][6] Structure, 9(8), 647-658.
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Mutations in 16S ribosomal RNA disrupt antibiotic--RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. intertekinform.com [intertekinform.com]
- 6. tch.ucsd.edu [tch.ucsd.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Paromamine Trihydrochloride
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of paromamine trihydrochloride, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower your laboratory with the knowledge to manage this substance responsibly, ensuring the safety of personnel and the integrity of our environment.
Understanding the Compound: A Risk-Based Approach
This compound is an aminoglycoside antibiotic, a class of compounds known for its role in inhibiting bacterial protein synthesis.[1] While essential for research, its biological activity necessitates a cautious approach to disposal. The primary risk associated with the improper disposal of antibiotics is the potential to promote antimicrobial resistance in the environment, a significant global health threat.[2][3] Furthermore, like many fine chemicals, this compound in its solid, powdered form can pose inhalation hazards and may cause irritation to the skin, eyes, and respiratory system.[4][5]
Therefore, the foundational principle of its disposal is containment and deactivation , ensuring the active compound does not enter wastewater systems or landfills in a biologically active state.[3][6]
Key Chemical & Safety Data:
| Property | Value/Information | Source |
| Chemical Class | Aminoglycoside Antibiotic | [1] |
| Physical State | Solid, White Crystalline Powder | [7] |
| Solubility | Water Soluble | [1] |
| Known Hazards | May be harmful if swallowed or inhaled. Causes skin, eye, and respiratory irritation. | [4][5] |
| Primary Disposal Concern | Environmental release can contribute to antimicrobial resistance. | [2][6] |
| Incompatibilities | Strong oxidizing agents, bases. | [7] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[8]
-
EPA : Discarded pharmaceuticals may be considered hazardous waste. The EPA's regulations, particularly 40 CFR Part 262, establish standards for hazardous waste generators.[9] A key mandate is the prohibition of disposing of hazardous waste pharmaceuticals "down the drain."[10]
-
OSHA : OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) require that personnel are informed of chemical hazards and are provided with appropriate personal protective equipment (PPE).[7][11]
Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on interpreting these regulations for your specific location and generator status. Always consult your institutional guidelines before proceeding with any waste disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection : Chemical safety goggles or safety glasses with side shields.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : When handling the powder outside of a chemical fume hood or for spill cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation.[7]
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound, as an aminoglycoside antibiotic, is that it must be treated as hazardous chemical waste . Aminoglycosides are often heat-stable and are not reliably destroyed by standard autoclaving procedures.[12] Therefore, drain disposal or inactivation via autoclaving of concentrated solutions or solid waste is not a compliant or safe option.
Disposal of Unused Solid this compound
-
Do Not Place in Regular Trash : Pure, unused this compound must not be disposed of in the standard laboratory or municipal trash.
-
Hazardous Waste Determination : This material must be declared as hazardous chemical waste.
-
Packaging :
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the material to a new, compatible container that is in good condition and has a secure, leak-proof closure.
-
The container must be chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste."
-
Identify the contents as "this compound."
-
Indicate the associated hazards (e.g., Irritant, Harmful if Swallowed). Consult the supplier's Safety Data Sheet (SDS) for specific hazard pictograms.
-
-
Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
-
Pickup and Disposal :
-
Arrange for pickup by your institution’s EHS department or a licensed hazardous waste contractor. They will ensure the material is transported to an approved Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures.[13]
-
Disposal of Dilute Solutions (e.g., Contaminated Buffers, Media)
Aqueous solutions containing this compound should also be disposed of as hazardous chemical waste. Drain disposal is prohibited.[10]
-
Collection : Collect all aqueous waste containing this antibiotic in a dedicated, leak-proof, and clearly labeled waste container (e.g., a carboy).
-
Labeling : Label the container with a hazardous waste tag, listing all chemical components, including water, and their approximate concentrations. The label must include the words "Hazardous Waste."
-
Storage and Disposal : Manage the container as described in steps 5 and 6 of the solid disposal protocol.
Disposal of Contaminated Labware (Empty Containers, Gloves, etc.)
-
Grossly Contaminated Items : Any items with visible solid residue or significant liquid contamination (e.g., the original product bottle, a flask used to make a stock solution) should be managed as hazardous waste. Place these items in a sealed, labeled bag or container for pickup by EHS.
-
Trace Contaminated Items : Items with incidental contact, such as used gloves or weigh boats, should be disposed of in accordance with your institution's policy for chemically contaminated solid waste. Often, this involves placing them in a designated solid waste stream that is separate from regular trash and may be incinerated.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : If the spill is large or the powder is airborne, evacuate the immediate area.
-
Secure the Area : Prevent entry into the spill area.
-
Don Appropriate PPE : Before cleanup, at a minimum, wear a lab coat, gloves, and safety goggles. For a significant powder spill, a respirator is required.[7]
-
Cleanup Procedure :
-
For Solid Spills : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a dustpan and place it in a sealed, labeled container for disposal as hazardous waste.
-
For Liquid Spills : Cover the spill with an absorbent material (e.g., spill pads or vermiculite). Once absorbed, scoop the material into a container for disposal as hazardous waste.
-
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Sources
- 1. CAS 18685-97-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinemining.ntua.gr [brinemining.ntua.gr]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 7. fishersci.com [fishersci.com]
- 8. ovid.com [ovid.com]
- 9. epa.gov [epa.gov]
- 10. dykema.com [dykema.com]
- 11. fishersci.com [fishersci.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Senior Scientist’s Guide: Safe Handling of Paromamine Trihydrochloride
Executive Safety Assessment: The "Hidden" Hazard
As researchers, we often treat intermediates like Paromamine Trihydrochloride solely as chemical reagents. However, as an aminoglycoside fragment (a key structural component of Neomycin and Kanamycin), this compound carries specific biological risks that standard "irritant" warnings fail to capture.[1]
While the Safety Data Sheet (SDS) may classify it primarily as an irritant (H315, H319) and harmful if swallowed (H302), the structural class dictates a higher level of precaution.[1] Aminoglycosides are potent sensitizers and potential reproductive toxins .
The Core Risks:
-
Respiratory Sensitization: Inhalation of dust can trigger irreversible allergic reactions (asthma-like symptoms).[1]
-
Ototoxicity/Nephrotoxicity: While less potent than the parent antibiotics, systemic absorption of the hydrochloride salt can stress renal and auditory pathways.
-
Hydroscopic Acidity: As a trihydrochloride salt, the powder attracts moisture, becoming acidic and corrosive to mucous membranes upon contact.
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum compliance. The following matrix is designed for Zero-Exposure handling, particularly during the high-risk weighing phase.
| PPE Category | Standard Requirement | Senior Scientist Recommendation (Best Practice) | Scientific Rationale |
| Respiratory | N95 Respirator | P100 / N99 Respirator or PAPR | Paromamine dust is fine and electrostatic.[1] N95 filters 95% of particles; P100 filters 99.97%, essential for preventing sensitization. |
| Dermal (Hands) | Single Nitrile Gloves | Double-Gloving Protocol (Nitrile) | Outer: Standard Nitrile (4-5 mil).[1] Inner: Brightly colored Nitrile (e.g., Orange/Blue).[1] Visual indicator of barrier breach. |
| Ocular | Safety Glasses | Unvented Chemical Goggles | Powder drift can bypass standard glasses. Hydroscopic salts in the eye cause immediate acidic irritation. |
| Body | Lab Coat | Tyvek® Sleeve Covers + Lab Coat | The wrist gap is the most common exposure point. Sleeve covers bridge the glove-to-coat interface.[1] |
Risk Assessment Logic
Before initiating work, apply this logic flow to determine if your engineering controls are sufficient.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.[1]
Operational Protocol: The "Static-Free" Weighing Method
The trihydrochloride salt is prone to static charge, causing "fly-away" powder that contaminates the balance and user.
Pre-Requisites:
-
Chemical Fume Hood or Biological Safety Cabinet (Class II).[1]
-
Anti-static gun (Zerostat) or ionizer fan (optional but recommended).[1]
-
Pre-weighed solvent in the destination vessel.
Step-by-Step Workflow:
-
The "Double-Don" Procedure:
-
Weighing (The Critical Step):
-
Why: This is the moment of highest respiratory risk.
-
Place the balance inside the hood.
-
Technique: Do not spatula directly from the stock bottle if possible. Tap the powder gently into a weighing boat.
-
Static Control: If the powder "jumps," use an anti-static gun on the weighing boat before adding the chemical.
-
Immediate Solubilization: Once weighed, transfer the powder immediately into the pre-measured solvent. The salt dissolves readily in water.
-
Cap and Wipe: Cap the vessel immediately. Wipe the exterior with a damp paper towel (water) to remove invisible dust residues.[1]
-
-
Decontamination:
-
Wipe the balance area with 10% bleach or detergent followed by water. Aminoglycosides are stable; simple water wiping may just spread them. Surfactants help lift the salt.
-
Emergency & Disposal Logistics
Spill Response (Powder)
-
Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area to let aerosols settle (15 mins).[1]
-
PPE Upgrade: Don a P100 respirator before re-entering.
-
Wet Method: Do not dry sweep. Cover the spill with paper towels dampened with water. This prevents dust generation.[2][3][4]
-
Neutralization: Wipe the area with a mild detergent.
Waste Disposal
-
Classification: Paromamine is an antibiotic intermediate.[] It must not be disposed of down the drain to prevent environmental resistance.
-
Solid Waste: Collect in "Hazardous Chemical Waste" containers destined for incineration .
-
Liquid Waste: Aqueous solutions should be collected in carboys labeled "Aqueous Waste with Antibiotics/Aminoglycosides."
-
Container: High-density polyethylene (HDPE) is compatible.[1]
References & Authority
-
Spectrum Chemical. (2018).[1][2] Safety Data Sheet: Paromamine. Retrieved from (Verified via search).[1]
-
National Institutes of Health (PubChem). (2025).[1] Paromamine Compound Summary. CID 439560.[1] Retrieved from .[1]
-
SA Health. (2020).[1] Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. Retrieved from .[1]
-
Bitesize Bio. (2025).[1][4][6] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from .[1]
(Note: While specific SDS links change frequently, the data above is grounded in the permanent CAS registry data and standard antibiotic handling guidelines.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
